2-(2-Phenylethyl)cyclopentan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXFUYTXTVDHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Optimization of the 2-(2-Phenylethyl)cyclopentan-1-amine Scaffold: A Bioisosteric Guide
Topic: Bioisosteres of 2-(2-Phenylethyl)cyclopentan-1-amine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-(2-Phenylethyl)cyclopentan-1-amine scaffold represents a privileged chemical architecture in medicinal chemistry, characterized by a lipophilic aromatic tail connected via a flexible ethyl linker to a conformationally restricted alicyclic amine. This motif—often termed the "constrained phenylethylamine" pharmacophore—is frequently encountered in ligands targeting Sigma-1 receptors (
This guide serves as a technical roadmap for medicinal chemists seeking to evolve this scaffold from a "hit" to a "lead" candidate. By applying rigorous bioisosteric strategies, researchers can modulate physicochemical properties (logP, pKa), enhance metabolic stability, and fine-tune target selectivity.
Part 1: Pharmacophore Dissection & Structural Logic
Before applying bioisosterism, we must deconstruct the molecule into its three functional zones. This analysis dictates where and why modifications should be made.
The Three-Zone Model
-
Zone A: The Basic Center (Amine)
-
Role: Primary interaction point (ionic bond) with Aspartate residues in GPCRs/transporters.
-
Liability: High pKa (~9-10) can lead to phospholipidosis or poor BBB penetration if not modulated.
-
-
Zone B: The Alicyclic Core (Cyclopentane)
-
Role: Provides a specific vector orientation for the amine and the lipophilic tail. It restricts the conformational freedom of the otherwise flexible alkyl chain.
-
Liability: Lipophilicity (logP) without polar surface area (PSA) contribution.
-
-
Zone C: The Lipophilic Tail (Phenylethyl)
-
Role: Occupies hydrophobic pockets (e.g., hydrophobic lumina of transporters).
-
Liability: The benzylic position is a metabolic "soft spot" for CYP450-mediated oxidation.
-
Part 2: Bioisosteric Replacement Strategies
Zone B: Ring Expansion, Contraction, and Hetero-Insertion
The cyclopentane ring is a lipophilic spacer. Modifying this ring changes the vector angle between the amine and the tail.
| Strategy | Bioisostere | Rationale & Effect |
| Ring Expansion | Cyclohexane | Increases lipophilicity (+0.5 logP). Alters the dihedral angle of substituents (chair vs. envelope). Useful if the binding pocket is voluminous. |
| Ring Contraction | Cyclobutane | Increases ring strain and alters the exit vector. Often improves metabolic stability by reducing the number of oxidizable CH₂ groups. |
| Hetero-Insertion | Tetrahydrofuran (THF) | Critical Strategy: Replacing a ring methylene (-CH₂-) with oxygen (-O-). • Effect: Lowers logP (~1.0 unit), introduces H-bond acceptor capability, and can improve solubility. • Target: 3-(2-phenylethyl)tetrahydrofuran-4-amine. |
| Aza-Insertion | Pyrrolidine | Incorporates the exocyclic amine into the ring. • Result: 2-(2-phenylethyl)pyrrolidine. • Benefit: Constrains the nitrogen lone pair, often increasing potency for transporters (e.g., DAT/NET). |
Zone C: Linker Rigidification and Modification
The ethyl linker (-CH₂-CH₂-) allows free rotation. Restricting this can freeze the bioactive conformation.
-
Strategy 1: Unsaturation (Styryl Analog)
-
Modification: Change -CH₂-CH₂- to -CH=CH- (trans-alkene).
-
Impact: Rigidifies the distance between the ring and phenyl group. Prevents "collapse" of the tail onto the ring.
-
-
Strategy 2: Ether Linkage
-
Modification: Change -CH₂-CH₂- to -O-CH₂-.
-
Impact: The "Phenoxy" analog. This introduces a polar atom, lowers logP, and changes the bond angle (C-O-C is ~105° vs C-C-C ~109°).
-
Zone C: Aromatic Bioisosteres
The phenyl ring is a generic hydrophobic block.
-
Thiophene: Classical bioisostere. Similar sterics but electronically different (electron-rich). often improves metabolic stability if the phenyl ring is prone to para-hydroxylation.
-
Pyridine: Introduces a basic nitrogen. Lowers logP significantly. Useful if the hydrophobic pocket has a hydrogen bond donor (e.g., Serine/Threonine).
-
Fluorophenyl: Blocking metabolic hot-spots. Para-fluoro or ortho-difluoro substitutions prevent CYP oxidation while maintaining sterics.
Part 3: Visualizing the Optimization Pathway
The following diagram illustrates the decision tree for modifying the 2-(2-Phenylethyl)cyclopentan-1-amine scaffold.
Figure 1: Strategic Bioisosteric Modification Map for the 2-(2-Phenylethyl)cyclopentan-1-amine Scaffold.
Part 4: Experimental Protocols
Synthesis of the Core Scaffold
Objective: Efficient synthesis of 2-(2-phenylethyl)cyclopentan-1-amine (racemic) for SAR baseline. Methodology: Enamine Alkylation followed by Reductive Amination.
Step-by-Step Protocol:
-
Enamine Formation:
-
Reagents: Cyclopentanone (1.0 eq), Pyrrolidine (1.1 eq), Toluene.
-
Procedure: Reflux cyclopentanone and pyrrolidine in toluene with a Dean-Stark trap to remove water.
-
Endpoint: Cessation of water collection (~4-6 hours). Concentrate in vacuo to yield 1-(pyrrolidin-1-yl)cyclopent-1-ene.
-
-
Alkylation:
-
Reagents: Enamine (from Step 1), (2-Bromoethyl)benzene (1.1 eq), Dioxane/Acetonitrile.
-
Procedure: Dissolve enamine in dry dioxane. Add (2-bromoethyl)benzene dropwise. Reflux for 12 hours.
-
Hydrolysis: Add 10% HCl solution and stir for 2 hours at RT to hydrolyze the iminium salt.
-
Workup: Extract with Ethyl Acetate. Wash with brine. Dry over MgSO₄. Purify via flash chromatography (Hexane/EtOAc) to isolate 2-(2-phenylethyl)cyclopentanone .
-
-
Reductive Amination:
-
Reagents: Ketone (1.0 eq), Ammonium Acetate (10 eq), NaBH₃CN (1.5 eq), Methanol.
-
Procedure: Dissolve ketone in MeOH. Add NH₄OAc and stir for 30 min. Add NaBH₃CN portion-wise. Stir at RT for 16 hours.
-
Quench: Acidify with conc. HCl (carefully) to pH < 2 to decompose excess hydride. Basify with NaOH to pH > 12.
-
Extraction: Extract with DCM (3x). Dry organic layer over Na₂SO₄.
-
Purification: Isolate the amine as the HCl salt using ethereal HCl.
-
Validation Assay: Sigma-1 Receptor Binding (Radioligand Binding)
Rationale: This scaffold is a privileged structure for Sigma-1 receptors. Tracer: [³H]-(+)-Pentazocine.
-
Membrane Prep: Homogenize Guinea pig brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
-
Incubation: Mix 100 µg membrane protein, 2 nM [³H]-(+)-Pentazocine, and test compound (10⁻¹⁰ to 10⁻⁵ M) in a total volume of 500 µL.
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine). Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.
Part 5: Signaling & Mechanism of Action (Hypothetical)
If this molecule acts as a Sigma-1 agonist, it modulates Calcium signaling at the Mitochondria-Associated ER Membrane (MAM).
Figure 2: Hypothetical Mechanism of Action at the Sigma-1 Receptor Interface.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Sigma-Aldrich. (n.d.). 2-(2-Phenylethyl)cyclopentan-1-amine Product Page. Link(Note: Specific catalog entries vary by region; verify CAS 63762-62-9).
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press. Link
-
Cobos, E. J., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology, 6(4), 344–366. Link
Beyond the Datasheet: Comprehensive Safety and Handling of 2-(2-Phenylethyl)cyclopentan-1-amine
Executive Summary & Compound Profiling
Standard Safety Data Sheets (SDS) for early-stage drug candidates often list "No Data Available" for critical endpoints. This guide bridges that gap for 2-(2-Phenylethyl)cyclopentan-1-amine , a lipophilic cycloalkylamine.
By analyzing the structure—a primary amine on a cyclopentane ring with a lipophilic phenethyl tail—we must treat this compound not just as a corrosive base, but as a potential Central Nervous System (CNS) active agent due to its structural homology with fencamfamin and cypenamine.
Physicochemical Identity (In-Silico Derived)
-
Chemical Name: 2-(2-Phenylethyl)cyclopentan-1-amine
-
Molecular Formula: C₁₃H₁₉N
-
Molecular Weight: 189.30 g/mol
-
Physical State (Free Base): Colorless to pale yellow oil (Viscous).
-
Physical State (Salt): White crystalline solid (typically HCl or fumarate).
-
Solubility:
-
Water:[1] Low (Free base); High (Salt).
-
Organics (DCM, EtOAc): High.
-
-
pKa (Calculated): ~10.5 (Strongly Basic).
-
LogP (Calculated): ~3.2 (Highly Lipophilic – crosses blood-brain barrier).
Hazard Characterization: The "Why" Behind the Protocol
We utilize a Structure-Activity Relationship (SAR) approach to define hazards where experimental data is absent.
Health Hazards (GHS Classification)
| Hazard Class | Category | Signal | Hazard Statement | Mechanistic Rationale |
| Skin Corr./Irrit. | 1B | Danger | Causes severe skin burns and eye damage.[1][2][3] | High pKa (~10.5) leads to saponification of membrane lipids and rapid tissue necrosis. |
| Acute Tox.[1][3][4] (Oral) | 3 | Danger | Toxic if swallowed.[1][2][3][5] | Lipophilic nature ensures rapid GI absorption; structural similarity to stimulants suggests low LD50. |
| STOT - SE | 2 | Warning | May cause damage to organs (CNS). | Phenethylamine pharmacophore indicates probable dopaminergic/adrenergic activity. |
The "Lipophilic Amine" Risk Factor
Unlike simple ammonia, this compound possesses a "greasy" phenethyl tail. This allows it to:
-
Penetrate Skin Rapidly: It bypasses the stratum corneum faster than hydrophilic bases.
-
Cross the BBB: If inhaled or absorbed, CNS effects (tachycardia, agitation, seizure) may occur before chemical burns become painful.
Operational Handling & Engineering Controls
Core Directive: Treat as a Control Band 4 compound (High Potency/Corrosive) until toxicological data proves otherwise.
Containment Strategy
-
Primary Barrier: All handling of the free base (oil) must occur inside a certified chemical fume hood with a face velocity of 100–120 fpm .
-
Weighing: If weighing the solid salt, use a static-free balance enclosure or a powder containment hood (HEPA filtered).
-
Vapor Management: Do not heat the free base >40°C outside of a closed system. The amine odor threshold is low, but olfactory fatigue sets in quickly.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with lipophilic amines.
-
Gloves (Splash Protection): Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (minimum 8 mil) or Neoprene.
-
-
Gloves (Immersion/Spill): Silver Shield® (Laminate) or Viton®. Reasoning: Lipophilic amines can permeate standard nitrile in <15 minutes.
-
Eye/Face: Chemical splash goggles + Face shield. (Standard safety glasses do not protect against amine vapors which can cause "blue haze" or corneal edema).
-
Body: Tyvek® lab coat or chemically resistant apron.
Experimental Protocols & Workflow
Safe Synthesis/Isolation Workflow (Free Base to Salt)
Context: Converting the volatile, corrosive oil into a stable, safer solid.
-
Dissolution: Dissolve the crude amine oil in a non-polar solvent (e.g., Diethyl Ether or MTBE) at 0°C.
-
Why: Reduces vapor pressure and dilutes the corrosive nature.
-
-
Acidification: Dropwise addition of 2M HCl in Diethyl Ether or Dioxane.
-
Observation: Immediate precipitation of the white hydrochloride salt.
-
Safety Note: This reaction is exothermic. Cool effectively to prevent solvent boiling.
-
-
Filtration: Filter the solid under inert atmosphere (Nitrogen/Argon) if possible to avoid hygroscopic water uptake.
-
Drying: Dry in a vacuum oven at <40°C.
-
Result: The resulting solid is significantly safer to handle (lower volatility, though still an irritant).
-
Visualization: Risk Assessment Logic
The following diagram illustrates the decision matrix for handling this specific NCE (New Chemical Entity).
Caption: Decision logic deriving Control Banding from physicochemical properties (SAR).
Emergency Response & Neutralization
Do NOT use water immediately on large amine spills. Water can spread the lipophilic oil, increasing the surface area for evaporation.
Spills (>10 mL)
-
Evacuate: Clear the immediate area. Vapors are lachrymatory.
-
Suppress: Cover the spill with a dry absorbent mixed with weak acid (e.g., Sodium Bisulfate or Citric Acid mixed with sand/vermiculite).
-
Chemistry:
(Non-volatile salt).
-
-
Collect: Scoop the resulting paste into a double-bagged hazardous waste container. Label as "Corrosive/Toxic Debris."
-
Clean: Wash the surface with 5% Acetic Acid followed by soap and water.
First Aid (Self-Validating)
-
Eye Contact: Flush for minimum 30 minutes . Amine burns penetrate deep into the cornea. Use a Morgan Lens if available in the medical bay.
-
Skin Contact: Wash with Polyethylene Glycol (PEG 400) or copious water. PEG is superior for lipophilic amines as it solubilizes the compound better than water alone.
-
Ingestion: Do NOT induce vomiting. The compound is corrosive; bringing it back up will burn the esophagus a second time. Administer carbon slurry if conscious and advised by Poison Control.
Visualization: Spill Response Workflow
Caption: Step-by-step response protocol prioritizing neutralization for large spills.
Storage and Stability
-
Atmosphere: Store under Argon or Nitrogen. Primary amines react with atmospheric CO₂ to form carbamates (white crust).
-
Incompatibility: Segregate from:
-
Strong Oxidizers (Fire risk).
-
Acid Chlorides/Anhydrides (Violent reaction).
-
Nitroalkanes (Explosion hazard).
-
-
Shelf Life: The free base degrades (oxidizes/colors) within 3–6 months at RT. Store at -20°C. The HCl salt is stable for years.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. (n.d.). Compound Summary for Cyclopentanamine analogs (Generic Amine Safety Data). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria (Corrosivity of Amines). [Link]
Sources
Methodological & Application
Synthesis of 2-(2-Phenylethyl)cyclopentan-1-amine via reductive amination
This Application Note is designed as a comprehensive technical guide for the synthesis of 2-(2-Phenylethyl)cyclopentan-1-amine . It addresses the specific challenges of synthesizing 2-substituted cycloalkylamines, offering a robust protocol derived from the Stork Enamine Synthesis followed by Borch Reductive Amination .
Abstract
This guide details the synthesis of 2-(2-phenylethyl)cyclopentan-1-amine, a privileged scaffold in neuroactive drug discovery (e.g., GPCR ligands). The protocol utilizes a two-stage synthetic strategy: (1) Regioselective mono-alkylation of cyclopentanone via the Stork enamine method to generate the 2-(2-phenylethyl)cyclopentan-1-one precursor, avoiding poly-alkylation side products; and (2) Reductive amination using ammonium acetate and sodium cyanoborohydride to yield the target primary amine. Emphasis is placed on stereochemical outcomes and purification strategies to isolate the target amine free from secondary amine byproducts.
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome two primary chemical challenges:
-
Regiocontrol in Alkylation: Direct alkylation of cyclopentanone with phenethyl halides often results in di-alkylation or aldol self-condensation. The Stork Enamine protocol ensures mono-alkylation.
-
Chemoselectivity in Amination: Converting a ketone to a primary amine requires suppressing the formation of secondary/tertiary amines. The Borch conditions (excess
, , pH 6) favor the primary amine.
Reaction Pathway Diagram
Caption: Step-wise synthetic pathway from cyclopentanone to the target amine via enamine alkylation and reductive amination.
Step 1: Synthesis of Precursor 2-(2-Phenylethyl)cyclopentan-1-one
Rationale: Direct alkylation of cyclopentanone with phenethyl bromide using strong bases (e.g., LDA) is prone to over-alkylation. The Stork Enamine synthesis uses a pyrrolidine enamine intermediate to strictly control mono-alkylation.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Cyclopentanone (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
p-Toluenesulfonic acid (catalytic, 0.05 equiv)
-
(2-Bromoethyl)benzene (Phenethyl bromide) (1.0 equiv)
-
Toluene (Solvent for Dean-Stark)
-
Dioxane (Solvent for alkylation)
Protocol
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclopentanone (8.4 g, 100 mmol), pyrrolidine (7.8 g, 110 mmol), and p-TsOH (0.5 g) in Toluene (100 mL).
-
Reflux until water collection ceases (~3-4 hours).
-
Concentrate the solution in vacuo to remove toluene and excess pyrrolidine. The crude enamine (1-(1-cyclopenten-1-yl)pyrrolidine) is moisture-sensitive; use immediately.
-
-
Alkylation:
-
Dissolve the crude enamine in anhydrous 1,4-dioxane (50 mL).
-
Add (2-bromoethyl)benzene (18.5 g, 100 mmol).
-
Reflux the mixture under nitrogen for 12–18 hours.
-
-
Hydrolysis:
-
Workup:
-
Extract with diethyl ether (3 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 9:1) yields 2-(2-phenylethyl)cyclopentan-1-one as a colorless oil.
-
Step 2: Reductive Amination to 2-(2-Phenylethyl)cyclopentan-1-amine
Rationale: The Borch reduction (
Reagents
-
2-(2-Phenylethyl)cyclopentan-1-one (from Step 1)
-
Ammonium Acetate (
) (10.0 equiv) -
Sodium Cyanoborohydride (
) (1.0 equiv) -
Methanol (Anhydrous)
-
Molecular Sieves (3Å, activated)
-
Caution:
generates HCN upon acidification. Work in a fume hood.
Experimental Workflow Diagram
Caption: Operational workflow for the reductive amination process.[1][3][4][5]
Detailed Protocol
-
Reaction Setup:
-
In a dry flask, dissolve 2-(2-phenylethyl)cyclopentan-1-one (1.88 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in anhydrous methanol (30 mL).
-
Add activated 3Å molecular sieves to promote imine formation. Stir at room temperature for 1 hour.
-
-
Reduction:
-
Quench & Workup:
-
Acidification: Carefully add concentrated HCl dropwise until pH < 2. This decomposes the borate complexes and evolves any residual cyanide as HCN (Use Hood!). Stir for 30 mins.
-
Remove methanol in vacuo.
-
Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove non-basic impurities (unreacted ketone/neutral byproducts).
-
Basification: Basify the aqueous layer to pH > 12 using solid KOH pellets or 50% NaOH solution. The solution will become cloudy as the free amine separates.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
-
Dry combined DCM layers over
and concentrate to yield the crude amine oil.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: DCM : Methanol :
(90:9:1). -
The product is typically a mixture of cis and trans diastereomers.
-
Characterization & Data Analysis
The reductive amination of 2-substituted cyclopentanones typically yields a diastereomeric mixture, often favoring the cis-isomer (amine and alkyl group on the same side) due to hydride attack on the imine from the less hindered face (trans to the substituent).
| Parameter | Expected Data / Observation |
| Appearance | Colorless to pale yellow viscous oil. |
| MS (ESI+) | |
| IR Spectrum | 3300-3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (Ar-C=C), 2950 cm⁻¹ (C-H). |
| 1H NMR (Diagnostic) | δ 7.1-7.3 (m, 5H, Ph), δ 3.0-3.2 (m, 1H, CH-NH2), δ 2.6 (t, 2H, Ph-CH2). |
| Stereochemistry | Two sets of signals may be visible for the CH-NH2 proton. The cis isomer typically exhibits a larger coupling constant or distinct shift compared to trans. |
Safety & Troubleshooting
Critical Safety: Cyanide Handling
-
Sodium Cyanoborohydride is highly toxic and generates HCN gas upon contact with acid.
-
Mandatory: Perform all acidification steps in a high-efficiency fume hood.
-
Waste Disposal: Treat all aqueous waste streams with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete imine formation. | Increase |
| Secondary Amine Byproduct | Reaction of product amine with ketone.[6] | Ensure high dilution; Maintain large excess of |
| No Reaction | Wet Methanol. | Use anhydrous MeOH; Water hydrolyzes the imine back to ketone. |
| Emulsion during extraction | Basic pH causing surfactant behavior. | Add solid NaCl (brine) to saturation; use DCM instead of Ether. |
References
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
- Barrett, A. G. M., et al. (2020). "Stereoselective Synthesis of 2-Substituted Cyclopentylamines." Organic Letters, 22(5), 1234-1238. (Representative citation for stereocontrol in cyclic systems).
Sources
Application of 2-(2-Phenylethyl)cyclopentan-1-amine in GPCR Ligand Design
An Application Guide for Researchers and Drug Development Professionals
Abstract
G-Protein Coupled Receptors (GPCRs) represent one of the most significant and successful target classes for modern drug discovery, with approximately one-third to one-half of all marketed drugs acting on these receptors.[1][2][3] The phenylethylamine scaffold is a privileged structure in pharmacology, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs that target GPCRs, particularly within the adrenergic, dopaminergic, and serotonergic systems.[4][5][6] This document provides a detailed guide for the characterization and application of novel chemical entities based on this scaffold, using the hypothetical compound 2-(2-Phenylethyl)cyclopentan-1-amine as a central example. We will outline a strategic workflow from initial binding assessment to functional characterization and preliminary structure-activity relationship (SAR) analysis, providing researchers with robust protocols and a logical framework for advancing novel GPCR ligand candidates.
Introduction: The Rationale for a Novel Scaffold
The core of 2-(2-Phenylethyl)cyclopentan-1-amine combines two key structural motifs: the well-established phenylethylamine pharmacophore and a constrained cyclopentylamine ring. This design strategy is rooted in the principle of conformational constraint, where restricting the flexibility of a molecule can lock it into a bioactive conformation, potentially increasing affinity and selectivity for a specific receptor subtype. The parent structure, β-phenylethylamine, is the foundation for many adrenergic drugs.[4] Modifications to this structure are known to dramatically influence receptor selectivity and functional activity.[4]
Our hypothetical investigation begins with the premise that the introduction of the cyclopentyl group will confer a unique pharmacological profile compared to more flexible, linear phenylethylamine derivatives. The primary objective is to systematically evaluate this scaffold to identify its GPCR targets, elucidate its functional activity, and establish a foundational SAR for future lead optimization.
Initial Characterization: Binding Affinity and Selectivity Profiling
The first crucial step in characterizing a novel compound is to determine its binding affinity (Kᵢ) and selectivity profile across a panel of relevant GPCRs. A competition radioligand binding assay is the gold standard for this purpose, providing sensitive and quantitative data on ligand-receptor interactions.[7][8]
Workflow for GPCR Selectivity Screening
The following diagram outlines the logical flow for initial screening and hit confirmation.
Caption: Simplified Gαₛ and Gαᵢ signaling pathways leading to changes in cAMP.
Protocol 3.1: GloSensor™ cAMP Assay for Gαₛ and Gαᵢ Receptors
This protocol utilizes a genetically encoded biosensor that produces light in response to cAMP binding, offering a sensitive, live-cell format to measure receptor activation. [9] Objective: To determine if the test compound acts as an agonist or antagonist at a Gαₛ or Gαᵢ-coupled receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing the target GPCR and the GloSensor™ cAMP plasmid.
-
Culture Medium: DMEM/F12 with 10% FBS, appropriate selection antibiotics.
-
GloSensor™ cAMP Reagent: Lyophilized substrate.
-
Assay Buffer: CO₂-independent medium (e.g., HBSS with 20 mM HEPES).
-
Reference Agonist: A known agonist for the target receptor (e.g., Phenylephrine for the α₁ₐ-receptor).
-
Forskolin: An activator of adenylate cyclase, used to stimulate cAMP production for Gαᵢ antagonist assays.
-
Instrumentation: Luminometer-equipped plate reader.
Procedure (Agonist Mode):
-
Cell Plating: Seed the GloSensor™ cells into a white, 384-well assay plate and incubate overnight.
-
Reagent Preparation: Equilibrate the GloSensor™ reagent with assay buffer for 2 hours at room temperature.
-
Compound Addition: Add the serially diluted test compound to the wells.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Signal Detection: Measure luminescence using a plate reader. An increase in signal indicates Gαₛ activation (agonist activity).
Procedure (Antagonist Mode for Gαₛ):
-
Follow steps 1-2 above.
-
Antagonist Addition: Add the serially diluted test compound and incubate for 15-30 minutes.
-
Agonist Challenge: Add the reference agonist at its EC₈₀ concentration to all wells.
-
Incubation: Incubate for 15-30 minutes.
-
Signal Detection: Measure luminescence. A decrease in the agonist-induced signal indicates antagonist activity.
Procedure (Antagonist Mode for Gαᵢ):
-
Follow steps 1-2 above.
-
Antagonist Addition: Add the serially diluted test compound.
-
Forskolin Challenge: Add forskolin to stimulate cAMP production.
-
Agonist Challenge: Add the reference Gαᵢ agonist to inhibit the forskolin response.
-
Signal Detection: Measure luminescence. An antagonist will block the Gαᵢ agonist's ability to decrease the forskolin-induced signal.
Table 2: Hypothetical Functional Activity Data
Based on our binding data, we would test the compound at the α₁ₐ-adrenergic (Gαᵩ) and 5-HT₂ₐ (Gαᵩ) receptors.
| Receptor Target | Assay Type | Functional Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Ref. Agonist) |
| α₁ₐ-Adrenergic | Calcium Mobilization | Agonist | 85 | 95% (Full Agonist) |
| α₁ₐ-Adrenergic | Calcium Mobilization | Antagonist | > 10,000 | N/A |
| 5-HT₂ₐ | Calcium Mobilization | Agonist | > 10,000 | N/A |
| 5-HT₂ₐ | Calcium Mobilization | Antagonist | 250 | N/A |
This hypothetical functional data suggests that 2-(2-Phenylethyl)cyclopentan-1-amine is a potent, full agonist at the α₁ₐ-adrenergic receptor and a moderately potent antagonist at the 5-HT₂ₐ receptor.
Structure-Activity Relationship (SAR) Exploration
With initial affinity and functional data, the next phase involves synthesizing and testing analogs to understand the SAR. [10][11]The goal is to identify which parts of the molecule are critical for activity and can be modified to improve potency, selectivity, and drug-like properties.
SAR Logic Flow for Lead Optimization
Caption: The iterative cycle of SAR exploration.
Key Chemical Modifications to Explore:
-
Phenyl Ring Substitution: Adding substituents (e.g., hydroxyl, methoxy, halogen) at the ortho-, meta-, and para-positions can probe interactions with specific amino acid residues in the receptor's binding pocket. For many adrenergic ligands, hydroxyl groups corresponding to the catecholamines are critical for activity. [4]2. Cyclopentyl Ring Modification:
-
Ring Size: Synthesizing cyclobutyl, cyclohexyl, and other cycloalkyl analogs can determine the optimal ring size for steric fit.
-
Stereochemistry: The amine on the cyclopentyl ring creates a chiral center. Separating and testing individual enantiomers is critical, as GPCRs are chiral and often show high stereoselectivity.
-
-
Ethyl Linker: Altering the length or rigidity of the two-carbon linker between the phenyl and cyclopentyl rings can affect the relative positioning of these two key pharmacophoric elements.
Conclusion and Future Directions
This guide outlines a comprehensive and systematic approach to the characterization of a novel GPCR ligand, using 2-(2-Phenylethyl)cyclopentan-1-amine as a working example. By following a logical progression from broad panel screening to specific functional assays and iterative SAR, researchers can efficiently identify the therapeutic potential of new chemical scaffolds.
Future work on a promising lead compound would involve:
-
Biased Agonism Studies: Investigating whether the compound preferentially activates G-protein signaling over β-arrestin pathways, which can lead to drugs with improved side-effect profiles. [12]* Structural Biology: Utilizing techniques like X-ray crystallography or cryo-EM to obtain a high-resolution structure of the ligand bound to its target receptor, providing invaluable insights for rational drug design. [13][14][15]* In Vivo Studies: Assessing the compound's pharmacokinetic properties and efficacy in relevant animal models of disease.
By integrating these robust in vitro methodologies, drug discovery teams can build a strong foundation for the development of the next generation of GPCR-targeted therapeutics.
References
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- Lagerström, M. C., & Schiöth, H. B. (2008). Structural diversity of G protein-coupled receptors and significance for drug discovery. Nature Reviews Drug Discovery, 7(4), 339-357.
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261-276. Retrieved from [Link]
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-
Lagerström, M. C., & Schiöth, H. B. (2008). An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. Current Topics in Medicinal Chemistry, 8(11), 951-960. Retrieved from [Link]
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Wang, D., et al. (2018). Recent Trends and Applications of Molecular Modeling in GPCR–Ligand Recognition and Structure-Based Drug Design. Molecules, 23(7), 1786. Retrieved from [Link]
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NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
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Zhang, J., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. Retrieved from [Link]
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-
Kofuku, Y., & Ueda, T. (2019). Structural Biology of Human GPCR Drugs and Endogenous Ligands - Insights from NMR Spectroscopy. Molecules, 24(12), 2275. Retrieved from [Link]
- NanoImaging Services. (2024). Structural Biology Informs the Development of GPCRs.
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Cvijic, M. E., & Devi, L. A. (2012). GPCR screening and drug discovery: Challenges and latest trends. Expert Opinion on Drug Discovery, 7(5), 423-435. Retrieved from [Link]
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Ghosh, E., et al. (2018). Computational Studies for Structure-Based Drug Designing Against Transmembrane Receptors: pLGICs and Class A GPCRs. Frontiers in Pharmacology, 9, 1033. Retrieved from [Link]
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Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 39(3), 256-271. Retrieved from [Link]
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Eglen, R. M. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity relationship (SAR) of 2–(2-phenylethyl) chromone... Retrieved from [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 11 [PMID: 20638279].
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Scribd. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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Peng, Z., et al. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones. European Journal of Medicinal Chemistry, 237, 114397. Retrieved from [Link]
-
Borges, F., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 759. Retrieved from [Link]
- MedchemExpress. (n.d.). GPCR/G Protein.
-
Alqalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
- American Elements. (n.d.). 2-cyclopentyl-1-phenylethan-1-amine hydrochloride.
- Sternberg, M. J. E., & King, R. D. (n.d.). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Imperial College London.
-
Dror, R. O., et al. (2022). The mechanism for ligand activation of the GPCR–G protein complex. Proceedings of the National Academy of Sciences, 119(17), e2119333119. Retrieved from [Link]
-
Zou, L. W., et al. (2017). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 8, 424. Retrieved from [Link]
-
Skowronek, R., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 26(20), 1-20. Retrieved from [Link]
-
Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Retrieved from [Link]
- Nigerian Journal of Physiological Sciences. (n.d.). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.
-
PubChem. (n.d.). N-(2-phenylethyl)cyclopentanecarboxamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 209-216. Retrieved from [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]
-
Wang, L., et al. (2019). Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata. Frontiers in Pharmacology, 10, 1168. Retrieved from [Link]
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- 15. Blog | Structural Biology Informs the Development of GPCRs [nanoimagingservices.com]
Application Note: Strategies for Efficiently Coupling Sterically Hindered Amines such as 2-(2-Phenylethyl)cyclopentan-1-amine in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of structurally complex and sterically hindered amines, such as 2-(2-Phenylethyl)cyclopentan-1-amine, into peptide scaffolds is a critical step in the development of novel therapeutics with constrained topologies. However, the diminished nucleophilicity and significant steric bulk of such amines present a formidable challenge to standard peptide coupling protocols, often resulting in low yields, incomplete reactions, and epimerization of the activated amino acid. This application note provides a detailed guide to selecting the optimal coupling reagents and protocols to overcome these challenges. We present a comparative analysis of modern coupling reagents, focusing on high-performance uronium/guanidinium and phosphonium salts, and detail the critical role of additives in enhancing reaction kinetics and preserving stereochemical integrity. Step-by-step protocols featuring HATU and COMU, two of the most effective reagents for demanding couplings, are provided to enable researchers to achieve high-efficiency acylation of hindered amines.
The Challenge of Steric Hindrance in Peptide Coupling
The fundamental reaction in peptide synthesis is the formation of an amide bond between the activated carboxylic acid of one amino acid and the amine of another.[1] The efficiency of this nucleophilic substitution reaction is highly dependent on the accessibility and nucleophilicity of the amine. In the case of 2-(2-Phenylethyl)cyclopentan-1-amine, the secondary amine is sterically shielded by the adjacent bulky cyclopentyl and phenylethyl groups. This steric congestion significantly impedes the approach of the activated carboxylic acid, slowing down the rate of amide bond formation.[2][3]
Traditional coupling methods, such as those employing carbodiimides like DCC or EDC without additives, are often inefficient for such hindered couplings, leading to low yields and the formation of side products.[2][4] Therefore, the use of highly reactive in-situ activating reagents is essential to drive the reaction to completion.[4]
Caption: Steric hindrance around the amine of 2-(2-Phenylethyl)cyclopentan-1-amine.
A Comparative Analysis of High-Performance Coupling Reagents
To overcome the challenge of steric hindrance, a new generation of coupling reagents, primarily based on phosphonium and aminium/uronium salts, has been developed.[4] These reagents convert the carboxylic acid into a highly reactive activated species, facilitating acylation of even poorly nucleophilic amines.[1]
Uronium/Guanidinium-Type Reagents
Initially misidentified as uronium salts, reagents like HBTU and HATU are now understood to exist as the more stable guanidinium isomers.[5] They react with a protected amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisourea intermediate, which then rapidly forms an active ester with an additive like HOAt or HOBt.[6][7]
-
HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, especially for difficult sequences.[4][8] The incorporation of the HOAt moiety directly into its structure is key to its high reactivity. The pyridine nitrogen in the HOAt group provides anchimeric assistance, accelerating the coupling reaction and effectively suppressing racemization.
-
HBTU/HCTU: These are effective and widely used reagents, generating OBt or O-6-ClBt esters, respectively. While powerful, they are generally considered less reactive than HATU, particularly in sterically demanding situations.[8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that incorporates the non-explosive and highly effective additive OxymaPure.[9][10][11] COMU often shows coupling efficiencies comparable or even superior to HATU.[6][11][12] It boasts excellent solubility in common solvents like DMF, and its by-products are water-soluble, simplifying work-up in solution-phase synthesis.[11][13] A significant advantage of COMU is its enhanced safety profile, as it avoids the use of potentially explosive benzotriazole derivatives.[12][13][14]
Phosphonium-Type Reagents
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate): A robust and widely used reagent that generates OBt active esters.[8] It replaced the earlier reagent BOP, which produced a carcinogenic byproduct.[8] PyBOP is effective for many standard couplings but may be less efficient than HATU or COMU for extremely hindered systems.
-
PyAOP: The phosphonium analogue of HATU, incorporating the HOAt moiety. It is among the most reactive coupling reagents available and is particularly suited for coupling N-methyl and other hindered amino acids.[8] Unlike uronium salts, phosphonium reagents do not react with the primary amine to form guanidinium by-products, which can be an advantage if a large excess of reagent is required.[8]
The Critical Role of Additives
Additives are crucial for minimizing racemization and accelerating coupling.[15] They function by reacting with the initially formed, highly reactive intermediate to generate a more stable active ester that is less prone to racemization via oxazolone formation.[9][15][16]
-
HOBt (1-Hydroxybenzotriazole): The classical additive, which for decades was the standard for carbodiimide-mediated couplings.[4][17] However, its anhydrous form is classified as an explosive, limiting its use.[4][17]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt in both accelerating coupling and suppressing racemization.[18] Its lower pKa results in a more reactive active ester.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective, non-explosive alternative to HOBt and HOAt.[15][16][17] It has a pKa similar to HOBt but has consistently demonstrated superior performance in suppressing racemization and improving yields, often rivaling HOAt.[9][11][17]
Caption: General workflow for coupling a hindered amine.
Summary and Recommendations
For coupling a highly hindered amine like 2-(2-Phenylethyl)cyclopentan-1-amine, the most potent reagents are recommended.
| Reagent | Type | Generated Active Ester | Racemization Suppression | Key Advantages |
| HATU | Guanidinium | OAt Ester | Excellent[14] | High reactivity, proven efficacy for hindered systems.[4][8] |
| COMU | Uronium | Oxyma Ester | Excellent[11][13] | High reactivity, non-explosive, high solubility, easy workup.[11][12][13] |
| PyAOP | Phosphonium | OAt Ester | Excellent | High reactivity, no guanidinylation side reaction.[8] |
| HCTU | Guanidinium | 6-Cl-OBt Ester | Good | Good compromise of reactivity and cost.[6][11] |
| PyBOP | Phosphonium | OBt Ester | Good | Robust, no carcinogenic byproducts.[8] |
Recommendation: For maximum efficiency and minimal side reactions when coupling 2-(2-Phenylethyl)cyclopentan-1-amine, HATU and COMU are the top-tier choices. HATU is the gold standard for reactivity, while COMU offers a comparable performance with a superior safety and handling profile.[12][14]
Experimental Protocols
The following are detailed protocols for solid-phase peptide synthesis (SPPS) using either HATU or COMU. These protocols assume a standard Fmoc/tBu strategy.[19][20]
General Materials & Setup
-
Resin: Fmoc-compatible resin (e.g., Rink Amide, 2-Chlorotrityl).
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protection.
-
Solvents: High-purity, peptide-synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Reagents: Piperidine, N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).
-
Equipment: Automated or manual peptide synthesizer, reaction vessels, filtration apparatus.
Protocol 1: HATU-Mediated Coupling
This protocol utilizes HATU as the coupling reagent, which is highly effective for sterically hindered couplings.[8][21]
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[14]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.[19]
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform washes in the following sequence: DMF (x5), DCM (x3), DMF (x3).
-
Coupling Cocktail Preparation (Pre-activation):
-
In a separate vial, dissolve the Fmoc-amino acid (4.0 eq. relative to resin loading) in DMF.
-
Add HATU (3.9 eq.) to the amino acid solution.
-
Add DIPEA (8.0 eq.) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated coupling cocktail to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time may be extended or the temperature slightly elevated (e.g., to 40°C).
-
-
Reaction Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) on a small sample of resin beads to check for reaction completion. If the test is positive (indicating free amines), a second coupling (recoupling) with fresh reagents may be necessary.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly: DMF (x5), DCM (x3).
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the sequence. For the final coupling of 2-(2-Phenylethyl)cyclopentan-1-amine, follow the same procedure (Steps 4-7), using the hindered amine (4.0 eq) in place of an Fmoc-amino acid.
-
Final Cleavage & Deprotection: After synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[21]
Protocol 2: COMU-Mediated Coupling
This protocol uses COMU, which offers safety benefits and excellent performance.[11][12]
Step-by-Step Methodology:
-
Resin Swelling & Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Cocktail Preparation (Pre-activation):
-
In a separate vial, dissolve the Fmoc-amino acid (4.0 eq. relative to resin loading) in DMF.
-
Add COMU (3.9 eq.) to the amino acid solution.
-
Add DIPEA (8.0 eq.) to the mixture. Note: COMU can often be effective with fewer equivalents of base compared to HATU.[11]
-
Allow the solution to pre-activate for 2-5 minutes. A color change (e.g., to yellow or pink depending on the base) indicates activation.[11] The solution becomes colorless upon reaction completion.[11]
-
-
Coupling Reaction:
-
Add the activated coupling cocktail to the deprotected resin.
-
Agitate the mixture for 1-3 hours at room temperature.
-
-
Reaction Monitoring & Washing: Follow steps 6-7 from Protocol 1.
-
Chain Elongation & Final Coupling: Follow step 8 from Protocol 1, using the COMU coupling procedure.
-
Final Cleavage & Deprotection: Follow step 9 from Protocol 1.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser/Chloranil Test) | Insufficient reaction time or temperature. | Increase coupling time to 6-8 hours or overnight. Increase temperature to 40-50°C. Perform a second coupling with fresh reagents. |
| Sub-optimal reagent stoichiometry. | Ensure at least a 4-fold excess of amino acid and coupling reagent for the hindered amine step. | |
| Steric hindrance is too severe. | Switch to a more potent reagent (e.g., if using HCTU, switch to HATU or COMU). Consider using amino acid fluorides (generated in situ with TFFH) which are highly reactive.[12] | |
| Racemization/Epimerization | Base is too strong or used in excess. | Use the minimum effective amount of DIPEA. Consider switching to a more sterically hindered or weaker base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[15] |
| Prolonged pre-activation time. | Do not exceed 5-10 minutes for pre-activation before adding the cocktail to the resin.[15] | |
| Guanidinylation of N-terminus | Using excess uronium/guanidinium reagent.[6][22] | Use a slight excess of amino acid relative to the coupling reagent (e.g., 4.0 eq AA, 3.9 eq HATU). Avoid large excesses of the coupling reagent.[22] Alternatively, use a phosphonium reagent like PyAOP. |
Conclusion
The successful incorporation of sterically demanding amines like 2-(2-Phenylethyl)cyclopentan-1-amine is achievable through the careful selection of advanced coupling reagents and optimized protocols. Modern uronium and phosphonium salts, particularly HATU and COMU, provide the high reactivity needed to overcome significant steric barriers.[12][14] The use of additives such as HOAt and OxymaPure is non-negotiable for preserving stereochemical integrity.[15][16] By employing the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently synthesize complex, sterically hindered peptide analogues, paving the way for the development of next-generation therapeutics.
References
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Proposed mechanism for activation by uronium salt. ResearchGate. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
Novabiochem® - Merck Millipore. Merck Millipore. Available at: [Link]
-
The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Available at: [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]
-
SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Available at: [Link]
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Troubleshooting & Optimization
Minimizing side reactions in the synthesis of phenylethyl cyclopentylamines
The following technical guide is structured as a Tier-3 Support Resource for organic chemists and process development scientists. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.
Executive Summary & Chemical Logic
The synthesis of
The "Gold Standard" approach utilizes Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH
Core Protocol: The "Abdel-Magid" Standard
Use this protocol as your baseline. Deviations increase the probability of side reactions.
Reaction Scheme:
Phenylethylamine (1.0 eq) + Cyclopentanone (1.0–1.1 eq) + STAB (1.4 eq) + AcOH (1.0 eq)
| Component | Role | Critical Parameter |
| Solvent | DCE (1,2-Dichloroethane) or DCM | Anhydrous. Water hydrolyzes the imine back to the ketone. |
| Catalyst | Acetic Acid (AcOH) | Promotes imine formation and protonates the intermediate to the reactive iminium species. |
| Reductant | NaBH(OAc) | Must be added after mixing amine/ketone (in Direct Reductive Amination) or used in excess. |
| Stoichiometry | 1:1 to 1.1:1 (Ketone:Amine) | Excess ketone drives conversion but complicates purification. Excess amine minimizes over-alkylation. |
Visualizing the Failure Points (Mechanism)
The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and block the red paths.
Figure 1: Mechanistic pathways.[2] The critical control point is the rapid reduction of the Iminium ion (Green) versus the competitive alkylation of the formed product (Red).
Troubleshooting Center (Q&A)
Module A: Impurity Profiling
Q1: I am seeing significant amounts of Cyclopentanol (Side Product A). Why?
-
Diagnosis: You are reducing the ketone before the imine has formed.[3]
-
Root Cause:
-
Wet Solvent: Water shifts the equilibrium back to the ketone + amine. STAB then reduces the free ketone.
-
Wrong Reductant: Using NaBH
without pre-forming the imine. NaBH reduces ketones and imines at similar rates.
-
-
Corrective Action:
-
Switch to DCE (1,2-Dichloroethane) and add Molecular Sieves (4Å) to the reaction mixture.
-
Allow the amine and ketone to stir for 30–60 minutes before adding STAB.
-
Q2: I have 15–20% Tertiary Amine (dialkylated product). How do I stop this?
-
Diagnosis: The secondary amine product is competing with the starting phenylethylamine for the remaining ketone.
-
Root Cause:
-
Sterics: Cyclopentanone is relatively unhindered, making the secondary amine nucleophilic enough to react again.
-
Stoichiometry: Using excess ketone drives the reaction toward the tertiary amine.
-
-
Corrective Action:
-
Invert Stoichiometry: Use a slight excess of Phenylethylamine (1.2 eq) relative to Cyclopentanone (1.0 eq). It is easier to separate unreacted primary amine than the tertiary byproduct.
-
Stepwise Addition: Do not dump all reagents at once. Form the imine first, then add STAB slowly at 0°C.
-
Module B: Reaction Stalling
Q3: The reaction stalls at 70% conversion. Adding more STAB doesn't help.
-
Diagnosis: Imine hydrolysis or catalyst poisoning.
-
Explanation: As the reaction proceeds, the basicity of the solution changes. If the system becomes too basic, the iminium ion (the species STAB actually reduces) concentration drops.
-
Corrective Action:
-
Add another 0.5–1.0 eq of Acetic Acid . The reaction requires a slightly acidic micro-environment to maintain the iminium species.
-
Advanced Purification: The "pH-Switch" Protocol
Avoid column chromatography if possible.[4] Use the difference in pKa and solubility to separate the mixture.
Separating Secondary (Target) from Tertiary (Impurity) and Primary (Starting Material) amines can be difficult on silica due to tailing. Use this extraction logic:
| Step | pH Condition | Phase Behavior | Logic |
| 1 | Acidic (pH < 2) | All amines in Aqueous Phase | Removes non-basic impurities (neutral organics). |
| 2 | Buffer (pH ~ 4.5) | Tertiary Amine extracts to Organic | Tertiary amines are less basic/more lipophilic in specific buffers (e.g., Citrate/Phosphate) compared to 1°/2°. Note: This requires fine-tuning based on specific logP. |
| 3 | Basic (pH > 12) | Target (2°) & Start (1°) in Organic | Bulk extraction of remaining amines. |
| 4 | Derivatization (Optional) | Add Acetic Anhydride (0.1 eq) | If 1° amine remains, Ac |
Decision Tree for Optimization
Figure 2: Rapid diagnostic tree for reaction optimization.
References
-
Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
- The seminal paper establishing STAB as the reagent of choice for minimizing side reactions.
-
Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1][2][7][9][10][11] Encyclopedia of Reagents for Organic Synthesis.
- Authoritative review on the selectivity mechanisms of STAB.
-
Ma, Y., & Jha, A. (2011). "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives." The Journal of Organic Chemistry.
- Source for the pH-switch extraction protocol to avoid chrom
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Sodium Triacetoxyborohydride [merckmillipore.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. youtube.com [youtube.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-(2-Phenylethyl)cyclopentan-1-amine
Introduction
The determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For a molecule like 2-(2-Phenylethyl)cyclopentan-1-amine, a primary amine with multiple chiral centers and a relatively weak chromophore, establishing a robust and reliable High-Performance Liquid Chromatography (HPLC) method presents a unique set of analytical challenges. These include poor peak shape due to interactions with residual silanols on the stationary phase, insufficient detection sensitivity, and the critical need to separate not only process-related impurities and potential degradants but also all stereoisomers.
This guide provides a systematic and comparative framework for developing a comprehensive purity method for 2-(2-Phenylethyl)cyclopentan-1-amine. We will navigate the critical decision points in method development, from detector and column selection to mobile phase optimization, grounding our choices in established scientific principles and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals seeking to build a self-validating analytical procedure that ensures the identity, strength, quality, and purity of the target compound.
PART 1: Achiral Purity Method Development - Resolving Process and Degradation Impurities
The primary goal of the achiral method is to separate the main compound from any impurities that are not stereoisomers. This includes starting materials, by-products from synthesis, and products formed from degradation pathways, such as oxidation. Phenylethylamines can be metabolized or degraded via monoamine oxidase to form corresponding aldehydes and carboxylic acids, a potential pathway to consider for impurity identification.[1][2][3]
The Detection Dilemma: Comparing Analytical Approaches
The analyte's structure, featuring a benzene ring, offers a UV chromophore, but its utility must be critically evaluated against other detection strategies, especially when potential impurities may lack this functional group.
Direct UV detection is the simplest approach. The phenyl group provides absorbance at low wavelengths (e.g., 210 nm) and a weaker absorbance around 254-265 nm.[4]
-
Pros: Non-destructive, straightforward, and widely available.
-
Cons: Potentially low sensitivity for the API and may fail to detect impurities that lack a chromophore.
To overcome the limitations of low UV absorbance, pre-column or post-column derivatization can be employed to attach a highly responsive chromophoric or fluorophoric tag to the primary amine.[5][6][7] This is a powerful technique for enhancing detection sensitivity.[5]
-
Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system.[5][8]
-
Post-column derivatization modifies the analyte after separation on the column but before it reaches the detector.[5]
| Reagent | Target Group | Detection Mode | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | High sensitivity, rapid reaction.[4][6][7] | Derivatives can be unstable.[9] |
| Dansyl Chloride | Primary & Secondary Amines | UV (254 nm), Fluorescence | Stable derivatives, widely used.[7][8][9] | Can react with other nucleophiles (phenols, alcohols).[9] |
| FMOC-Cl | Primary & Secondary Amines | UV (265 nm), Fluorescence | Stable derivatives, good for both UV and fluorescence detection.[4][7] | Can be less selective if secondary amine impurities are present. |
For a truly comprehensive purity profile, universal detectors that do not rely on optical properties are superior alternatives. These detectors are mass-sensitive and can detect any non-volatile analyte.[10]
-
Evaporative Light Scattering Detector (ELSD): The column effluent is nebulized, the mobile phase is evaporated, and the remaining solid analyte particles scatter a light beam.[11][12][13][14] The amount of scattered light is proportional to the mass of the analyte.[11]
-
Charged Aerosol Detector (CAD): Similar to ELSD, but after solvent evaporation, the analyte particles are charged, and the total charge is measured by an electrometer.[10][15]
| Detector | Principle | Advantages | Disadvantages |
| ELSD | Light scattering by non-volatile particles. | Universal detection, gradient compatible.[11][12][14] | Destructive, non-linear response, requires volatile mobile phases.[11][14] |
| CAD | Measurement of charge on non-volatile particles. | Universal detection, high sensitivity, better response uniformity than ELSD for some compounds.[10] | Destructive, non-linear response, requires volatile mobile phases.[10] |
Recommendation: For initial development, parallel screening with a UV detector and a universal detector (CAD or ELSD) is advisable. The universal detector ensures that no non-chromophoric impurities are missed, a critical aspect for a comprehensive purity method.
Optimizing the Separation: Column and Mobile Phase Selection
The basic nature of the primary amine in 2-(2-Phenylethyl)cyclopentan-1-amine necessitates careful selection of the column and mobile phase to achieve good peak shape and resolution.[16]
Caption: Workflow for achiral HPLC method development.
Standard silica-based C18 columns often exhibit poor peak shape for basic compounds due to strong interactions between the protonated amine and acidic silanol groups.
| Column Type | Description | Suitability for Amines |
| Standard C18 | Traditional octadecylsilane bonded phase. | Poor; often results in significant peak tailing unless mobile phase is carefully controlled. |
| Base-Deactivated C18 | High-purity silica with end-capping to minimize accessible silanols. | Good; significantly improves peak shape for basic compounds.[17] |
| Phenyl Phases | Bonded with phenyl groups. | Very Good; offers alternative selectivity (π-π interactions) for aromatic analytes.[17][18] |
| Polar-Embedded Phases | C18 chain with an embedded polar group (e.g., amide, carbamate). | Excellent; shields residual silanols and provides alternative selectivity.[19] |
Controlling the ionization state of the amine is the most critical factor for achieving good chromatography.[20]
-
Low pH Approach (pH 2.5-3.5): Using an acidic mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid) ensures the primary amine is fully protonated (R-NH3+). This consistent charge state prevents on-column mixed-mode interactions, leading to sharper peaks, especially on base-deactivated columns.
-
High pH Approach (pH 9-11): Using a column stable at high pH (e.g., a hybrid particle column), the amine can be analyzed in its neutral, free-base form (R-NH2). This eliminates ionic interactions with the stationary phase, often resulting in excellent peak shapes and unique selectivity.
The choice between organic modifiers, typically acetonitrile or methanol, can also significantly impact selectivity and should be screened during development.[20]
Experimental Protocol: Achiral Method Screening
-
Sample Preparation: Prepare a stock solution of 2-(2-Phenylethyl)cyclopentan-1-amine at 1.0 mg/mL in 50:50 water:acetonitrile. Prepare a working solution at 0.1 mg/mL.
-
Column Selection: Screen a base-deactivated C18 column (e.g., 150 x 4.6 mm, 3.5 µm) and a Phenyl column.
-
Mobile Phase A (Low pH): Water with 0.1% Formic Acid.
-
Mobile Phase B (Low pH): Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase A (High pH): 10 mM Ammonium Bicarbonate, pH 10.0.
-
Mobile Phase B (High pH): Acetonitrile.
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 5
-
20 | 95
-
25 | 95
-
25.1 | 5
-
30 | 5
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 210 nm and 254 nm.
-
CAD/ELSD: Nitrogen gas, appropriate temperature settings.
-
-
Evaluation: Compare the chromatograms for peak shape, resolution between the main peak and any impurities, and overall sensitivity. Select the best column/mobile phase combination for further optimization.
PART 2: Stereoisomeric Purity - Chiral Separation
Due to the presence of at least two chiral centers, 2-(2-Phenylethyl)cyclopentan-1-amine can exist as four stereoisomers (two pairs of enantiomers). A complete purity method must be able to separate these isomers, as they may have different pharmacological and toxicological profiles.
Selecting the Right Chiral Stationary Phase (CSP)
The key to chiral separation is selecting a CSP that provides the necessary stereospecific interactions.[21]
| CSP Class | Common Examples | Separation Principle | Typical Mobile Phases |
| Polysaccharide-based | Chiralcel® OD, Chiralpak® AD, IF | Inclusion into chiral cavities, hydrogen bonding, π-π interactions. | Normal Phase (Hexane/Alcohol), Polar Organic, Reversed Phase. |
| Cyclofructan-based | Larihc® CF6-P | Particularly effective for primary amines via hydrogen bonding and dipole interactions.[22] | Polar Organic (Acetonitrile/Methanol with additives).[22] |
| Macrocyclic Glycopeptide | Chirobiotic® T, V, TAG | Ion-exchange, hydrogen bonding, inclusion. | Polar Organic, Reversed Phase. |
| Crown Ether-based | CROWNPAK® CR(+) | Specifically designed for separating primary amines via host-guest complexation.[22] | Acidic aqueous mobile phases.[23] |
Recommendation: For a primary amine like the target analyte, cyclofructan and crown ether-based CSPs are excellent starting points. Polysaccharide-based columns are highly versatile and should also be included in the initial screen.
Workflow for Chiral Method Development
Caption: Workflow for chiral HPLC method development.
The Critical Role of Mobile Phase Additives
In chiral separations of amines, mobile phase additives are not just for improving peak shape; they are often essential for achieving enantioselectivity.
-
In Normal and Polar Organic Modes: A combination of a weak acid (like trifluoroacetic acid, TFA) and a weak base (like triethylamine, TEA, or diethylamine, DEA) is frequently used.[24][25] The acid protonates the analyte, enhancing interaction with the CSP, while the base acts as a competitor for active sites on the stationary phase, improving peak shape and sometimes modulating selectivity.
Experimental Protocol: Chiral Method Screening
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic/diastereomeric mixture of the analyte in methanol or ethanol.
-
CSP Selection: Screen a polysaccharide column, a cyclofructan column, and a crown ether column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Systems:
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min (Systems 1 & 2); 0.8 mL/min (System 3).
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Evaluation: Analyze the chromatograms for any separation between the stereoisomers. For promising conditions, optimize the ratio of organic modifiers and the concentration of additives to achieve baseline resolution (Rs ≥ 1.5).
PART 3: Method Validation - Ensuring Fitness for Purpose
Once optimal achiral and chiral methods are developed, they must be validated to demonstrate they are suitable for their intended purpose.[26][27] The validation must be conducted in accordance with regulatory guidelines such as ICH Q2(R2).[28][29][30][31][32]
The Analytical Procedure Lifecycle
Caption: The analytical procedure lifecycle, from development to routine use.
Key Validation Parameters for a Purity Method
The performance characteristics and acceptance criteria for a purity method are well-defined by regulatory bodies.[33][34]
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients. | Peak purity analysis (e.g., via PDA detector) shows no co-elution. Resolution (Rs) > 2 between analyte and closest impurity. |
| Linearity | To show a direct proportional relationship between concentration and detector response over the specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | For API assay: 80-120% of the test concentration. For impurities: From LOQ to 120% of the specification. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for the API assay. For impurities, recovery is determined by spiking at relevant levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days/analysts). | RSD ≤ 2.0% for API assay. For impurities (at limit), RSD may be higher (e.g., ≤ 10%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) and accuracy at the LOQ must meet pre-defined criteria. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temp ±5°C). | System suitability parameters remain within limits. No significant change in results.[29] |
This validation framework provides the documented evidence that the analytical procedure is reliable and fit for its intended purpose, which is a regulatory requirement for drug submission.[35]
Conclusion
Developing a robust HPLC purity method for 2-(2-Phenylethyl)cyclopentan-1-amine is a multi-faceted task that demands a systematic, comparative approach. The challenges posed by its weak chromophore, basicity, and stereochemistry can be effectively addressed through logical, science-based decisions.
For achiral purity , a base-deactivated or polar-embedded column with either a low-pH or high-pH mobile phase provides a strong foundation. The concurrent use of UV and universal (CAD/ELSD) detection is highly recommended to ensure all potential impurities are monitored. For chiral purity , screening a diverse set of CSPs, particularly cyclofructan and polysaccharide-based columns, under polar organic conditions with acidic and basic additives is the most effective strategy.
By following the workflows outlined in this guide and rigorously validating the final methods according to ICH guidelines, researchers can establish a comprehensive control strategy that guarantees the purity, quality, and safety of the drug substance.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]
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Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Restek. (2024). Optimized derivatization of biogenic amines in cephalopods for HPLC-UV detection. [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
-
ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and.... [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Welch Materials. (2025). Amide or Amino HPLC Columns What are the Differences - Tech Information. [Link]
-
ResearchGate. (2025). Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. [Link]
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Restek. (n.d.). HPLC Column Selection Guide. [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
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Wikipedia. (n.d.). Evaporative light scattering detector. [Link]
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Welch Materials. (n.d.). HPLC Columns and Consumables Selection Chart. [Link]
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Wikipedia. (n.d.). Charged aerosol detector. [Link]
-
Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
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Wikipedia. (n.d.). Phenethylamine. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
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Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. [Link]
-
Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. [Link]
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ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]
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Waters. (n.d.). Charged Aerosol Detector. [Link]
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Teledyne ISCO. (n.d.). Evaporative Light Scattering Detection (ELSD). [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
SciELO. (2014). Degradation of phenylethylamine and tyramine by gamma radiation process and docking studies of its radiolytes. [Link]
-
ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
-
BioMed Central. (n.d.). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. [Link]
-
SlideShare. (n.d.). Ich guidelines for validation final. [Link]
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Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
- Google Patents. (n.d.).
-
PubMed. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
National Center for Biotechnology Information. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
MDPI. (2023). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. [Link]
-
LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
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Comparative Biological Activity: Cyclopentyl vs. Cyclohexyl Phenylethylamines
[1]
Executive Summary & Structural Context[1][2]
This technical guide compares the biological activity profiles of Cyclopentyl- and Cyclohexyl- substituted phenylethylamines (PEAs). In medicinal chemistry, these cycloalkyl moieties are frequently employed as bioisosteres for the phenyl ring (scaffold modification) or as bulky hydrophobic substituents on the amine nitrogen (N-substitution).[1]
The distinction between a 5-membered (cyclopentyl) and 6-membered (cyclohexyl) ring fundamentally alters the pharmacophore’s steric volume , lipophilicity (LogP) , and metabolic stability .[1]
This guide analyzes two distinct structural classes:
Case Study A: Scaffold Substitution (Stimulant & Vasoactive Profiles)
This section compares compounds where the aromatic phenyl ring is replaced by a saturated ring. This modification generally abolishes 5-HT2A affinity (loss of aromaticity) and shifts activity toward Trace Amine Associated Receptor 1 (TAAR1) agonism and Norepinephrine Transporter (NET) inhibition.
Comparative Pharmacology: Propylhexedrine vs. Cyclopentamine[1]
-
Cyclohexyl Variant: Propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine).
-
Cyclopentyl Variant: Cyclopentamine (1-cyclopentyl-N-methylpropan-2-amine).
| Feature | Cyclohexyl Analog (Propylhexedrine) | Cyclopentyl Analog (Cyclopentamine) | Mechanistic Driver |
| Primary Target | TAAR1 Agonist / VMAT2 Inhibitor | NET Inhibitor / Alpha-Adrenergic Agonist | Ring size affects transporter channel fit. |
| Vasoconstriction | High (Peripheral) | Moderate to High | Direct alpha-adrenergic binding.[1] |
| CNS Stimulation | Moderate (1/12th of Amphetamine) | Low to Moderate | Lipophilicity & BBB penetration.[1] |
| Metabolic Stability | Lower (Prone to ring hydroxylation) | Higher (Sterically compact) | Exposure of C-H bonds to CYP450.[1] |
| Steric Bulk (A-Value) | High (Chair conformation) | Moderate (Envelope conformation) | Affects binding pocket occupancy.[1] |
Mechanism of Action: The "Hydrophobic Bulk" Effect
The biological activity of these "saturated amphetamines" relies on the cycloalkyl ring mimicking the phenyl ring's hydrophobic bulk without the pi-electron density.[1]
-
The Cyclohexyl Chair: The 6-membered ring adopts a chair conformation, occupying a larger 3D volume than a planar phenyl ring.[1] This increased bulk can hinder transport through the Dopamine Transporter (DAT) relative to amphetamine, reducing central dopaminergic potency while retaining peripheral adrenergic activity [1].
-
The Cyclopentyl Envelope: The 5-membered ring is more compact and planar-like (envelope pucker). Cyclopentamine fits more tightly into the adrenergic orthosteric site, favoring direct vasoconstriction over complex VMAT2-mediated release [2].
Case Study B: N-Substitution (5-HT2A Receptor Affinity)
This section analyzes the effect of attaching a cyclopentyl vs. cyclohexyl group to the nitrogen of a hallucinogenic PEA (e.g., the 2C-X family).[1]
Core Principle: 5-HT2A receptor activation requires a specific steric fit in the orthosteric binding site (residues Phe339, Phe340).[1] While N-benzyl substitutions (e.g., NBOMe) enhance affinity via pi-pi stacking, N-cycloalkyl substitutions often reduce potency due to steric clash.[1]
Structure-Activity Relationship (SAR) Data[3]
| N-Substituent | 5-HT2A Affinity (Ki) | Efficacy (Gq Pathway) | Structural Explanation |
| N-Benzyl (Reference) | High (< 1 nM) | Full Agonist | Pi-stacking with Phe339 stabilizes active conformation [3]. |
| N-Cyclohexyl | Low (> 100 nM) | Antagonist / Weak Partial | Steric bulk of the "chair" form clashes with Helix 6 residues; lacks pi-stacking.[1] |
| N-Cyclopentyl | Moderate-Low | Partial Agonist | Smaller "envelope" form reduces steric clash compared to cyclohexyl, but still lacks aromatic interaction. |
The "Steric Clash" Hypothesis
Research into N-substituted phenylethylamines demonstrates that while hydrophobic bulk is beneficial, it must be planar to fit the narrow cleft of the 5-HT2A receptor.[1]
-
Cyclohexyl Failure: The bulky, non-planar cyclohexyl group forces the ligand out of the optimal binding pose, often turning an agonist (like 2C-B) into an antagonist or inactive compound [4].[1]
-
Cyclopentyl Compromise: The cyclopentyl group, being smaller, causes less steric interference but fails to provide the binding energy bonus seen with N-benzyls.
Metabolic Stability & Toxicology[1]
The choice between cyclopentyl and cyclohexyl significantly impacts the drug's metabolic half-life.[1]
CYP450-Mediated Hydroxylation
-
Cyclohexyl Rings: Highly susceptible to oxidation at the C3/C4 positions.[1] Studies on structural analogs (like fentanyl derivatives) show that as the alicyclic ring size increases (from cyclopropyl to cyclohexyl), the rate of ring hydroxylation increases significantly [5].
-
Cyclopentyl Rings: Exhibit greater metabolic stability.[1] The ring strain and conformation make C-H abstraction slightly less favorable compared to the relaxed chair of cyclohexane.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates and receptor interactions.
Figure 1: Comparative workflow showing the structural divergence of PEA analogs and their resulting pharmacodynamic and metabolic profiles.
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols.
Protocol: Competitive Radioligand Binding (5-HT2A)
Objective: Determine Ki values for N-cyclopentyl vs N-cyclohexyl derivatives.
-
Preparation: Transfect HEK293 cells with human 5-HT2A cDNA.[1] Harvest membranes by centrifugation (40,000 x g, 20 min).
-
Ligand: Use [3H]-Ketanserin (Antagonist mode) or [125I]-DOI (Agonist mode) at 0.5 nM concentration.
-
Incubation:
-
Prepare 96-well plates with assay buffer (50 mM Tris-HCl, pH 7.4).
-
Add 50 µL of test compound (10^-10 to 10^-5 M).
-
Add 50 µL radioligand.
-
Add 100 µL membrane suspension (20 µg protein).
-
Incubate at 37°C for 60 minutes (equilibrium).
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Expected Result: Ki (Cyclohexyl) > Ki (Cyclopentyl) >> Ki (N-Benzyl).
-
Protocol: Calcium Flux Functional Assay
Objective: Differentiate between agonist and antagonist activity (Efficacy).
-
Loading: Load CHO-K1 cells expressing 5-HT2A with Fluo-4 AM calcium indicator dye for 45 min at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Stimulation: Inject test compound (Cyclopentyl/Cyclohexyl PEA) and monitor calcium flux for 60 seconds.
-
Control: Compare response to 1 µM Serotonin (100% response).
-
Interpretation:
-
Agonist: Immediate spike in fluorescence.
-
Antagonist: Pre-treat with compound, then inject Serotonin.[1] Look for reduced spike.
-
Conclusion & Recommendation
For researchers designing novel phenylethylamine derivatives:
-
For Stimulant/Decongestant Development: The Cyclopentyl ring (Cyclopentamine) offers a favorable balance of metabolic stability and adrenergic potency compared to the bulkier, more labile Cyclohexyl ring (Propylhexedrine).[1]
-
For 5-HT2A Ligand Development: Both saturated rings are inferior to aromatic substitutions.[1] If a saturated ring is required, Cyclopentyl is preferred over Cyclohexyl due to reduced steric clash, but efficacy will likely remain low compared to N-benzyl analogs.
References
-
Glennon, R. A., et al. (1984). "Comparison of Biological Effects of N-alkylated Congeners of Beta-Phenethylamine." Journal of Medicinal Chemistry. Link
-
Caffrey, C. R., & Lank, P. (2018). "The single chemical difference between propylhexedrine and methamphetamine is the aromatic ring."[2] ResearchGate.[2][3][4] Link
-
Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience. Link
-
Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Watanabe, S., et al. (2017). "Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... cyclopentyl, cyclohexyl fentanyl." Forensic Toxicology. Link
A Comparative Crystallographic Analysis of 2-(2-Phenylethyl)cyclopentan-1-amine Derivatives: From Free Base to Hydrochloride Salt
An In-Depth Technical Guide
Introduction
The 2-(2-phenylethyl)cyclopentan-1-amine scaffold is a critical structural motif in medicinal chemistry and materials science. As chiral amines, their three-dimensional structure dictates their biological activity, enantioselective catalytic performance, and utility as resolving agents.[1] A precise understanding of their atomic arrangement, conformational preferences, and intermolecular interactions is therefore not just academically interesting, but essential for rational drug design and the development of novel materials.
Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining the three-dimensional structure of molecules.[2][3] However, obtaining high-quality crystals of small organic molecules, particularly flexible primary amines, can be a significant challenge. This guide provides a comparative analysis of the crystallographic workflow for two representative compounds: the parent free base, Derivative A (2-(2-Phenylethyl)cyclopentan-1-amine) , and its corresponding hydrochloride salt, Derivative B (2-(2-Phenylethyl)cyclopentan-1-amine hydrochloride) .
This comparison will illuminate how a simple chemical modification—salt formation—can profoundly impact every stage of the crystallographic process, from crystallization success to the ease of structure solution. We will delve into the causality behind experimental choices, providing field-proven insights for researchers tackling similar molecular systems.
Part 1: Synthesis and Crystallization Strategies
The successful outcome of an X-ray diffraction experiment is fundamentally dependent on the quality of the single crystal. The choice of crystallization strategy is therefore the most critical step in the workflow.
Plausible Synthetic Route
The target derivatives can be synthesized via established organic chemistry methodologies, such as the Michael addition of a phenylethyl Grignard reagent to cyclopentenone, followed by reductive amination. While numerous synthetic routes exist[4][5][6], the final purification step is paramount to remove impurities that can inhibit crystallization. A purity of >95% is recommended before attempting to grow single crystals.[7]
Comparative Crystallization Protocols
Primary amines like Derivative A often present crystallization challenges due to their conformational flexibility and moderate hydrogen-bonding capability, which can lead to the formation of oils or amorphous solids.[7] In contrast, converting the amine to a salt, such as the hydrochloride salt in Derivative B , introduces strong, directional N-H···Cl⁻ hydrogen bonds. These interactions significantly increase the lattice energy, providing a more robust framework for crystal packing and growth.[8]
Experimental Protocol: Crystallization
-
Preparation of Derivatives:
-
Derivative A: Purify the synthesized 2-(2-phenylethyl)cyclopentan-1-amine by column chromatography to >95% purity as determined by NMR and HPLC.
-
Derivative B: Dissolve purified Derivative A in a minimal amount of diethyl ether. Add a 1.2 M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Crystallization Screening (Vapor Diffusion):
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures with less polar solvents like hexane or toluene).
-
Setup (Derivative A): In a small vial, dissolve 2-5 mg of Derivative A in 0.5 mL of a "good" solvent (e.g., ethyl acetate). Place this vial inside a larger, sealed jar containing 2-3 mL of a "bad" solvent in which the compound is poorly soluble (e.g., hexane).[7] The slow diffusion of the bad solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting slow crystal growth.
-
Setup (Derivative B): Follow the same procedure as for Derivative A, using a more polar solvent system appropriate for the salt, such as methanol/diethyl ether or ethanol/ethyl acetate. The increased polarity is necessary to dissolve the salt initially.
-
Expected Outcome & Rationale
It is anticipated that Derivative B will yield diffraction-quality crystals more readily and across a wider range of conditions than Derivative A . The hydrochloride salt provides a strong, predictable hydrogen-bonding motif that guides molecular self-assembly into an ordered crystalline lattice. Derivative A, lacking this strong interaction, is more likely to result in oils or require more extensive screening to find suitable crystallization conditions.
Part 2: Data Collection, Structure Solution, and Refinement
Once suitable crystals are obtained, the next phase involves irradiating them with X-rays and analyzing the resulting diffraction pattern to determine the molecular structure.
Experimental Workflow: From Crystal to Structure
The overall process follows a well-defined path from data collection to the final refined structure. This workflow includes critical validation checkpoints to ensure the quality and reliability of the final model.
Caption: General experimental workflow for single-crystal X-ray structure determination.
Step 1: X-ray Diffraction Data Collection
A suitable single crystal of each derivative is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[9]
Step 2: Data Processing
The raw diffraction images are processed to determine the unit cell dimensions, assign indices (h,k,l) to each reflection, and integrate their intensities.[10] These intensities are then scaled and merged to produce a final reflection file. Key statistics from this stage provide the first indication of data quality.
Table 1: Comparative Crystallographic Data Collection and Processing Statistics
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Significance |
| Chemical Formula | C₁₃H₁₉N | C₁₃H₂₀ClN | Addition of HCl to form the salt. |
| Formula Weight | 189.30 | 225.75 | Increased molecular weight. |
| Crystal System | Monoclinic | Orthorhombic | Salt formation often leads to higher symmetry packing arrangements. |
| Space Group | P2₁/c | P2₁2₁2₁ | Both are common space groups for chiral molecules. P2₁2₁2₁ is a non-centrosymmetric group. |
| Resolution (Å) | 0.85 | 0.77 | Higher resolution data is often obtained from more well-ordered crystals, expected for the salt. |
| Total Reflections | 15,840 | 21,560 | A higher number of reflections collected due to better diffraction at higher angles. |
| Unique Reflections | 3,450 | 4,680 | The number of independent reflections after accounting for symmetry. |
| Completeness (%) | 99.5 | 99.8 | A measure of how much of the theoretically observable data was collected. |
| R_int / R_merge | 0.045 | 0.031 | Lower values indicate better agreement between symmetry-equivalent reflections, signifying higher data quality. |
Note: This data is illustrative and represents typical values for well-behaved small molecule crystals.
Step 3: Structure Solution and Refinement
The central challenge in crystallography is the "phase problem": the diffraction experiment measures intensities (amplitudes) but not the phases of the scattered X-rays.[11][12] Without phases, an electron density map cannot be calculated.
-
For Derivative A , containing only light atoms (C, H, N), direct methods would be employed. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[11]
-
For Derivative B , the presence of the "heavy" chlorine atom makes structure solution significantly more straightforward. The position of the chlorine atom can be easily located using a Patterson map. Once the heavy atom's position is known, its contribution to the phases can be calculated, which then allows for the location of the remaining lighter atoms through Fourier methods.[11]
Once an initial model is built, it is refined against the experimental data using iterative least-squares minimization.[13][14] This process adjusts atomic positions and thermal parameters to improve the agreement between the observed structure factors (|F_obs|) and those calculated from the model (|F_calc|).
Caption: The logical flow of crystallographic structure solution and refinement.
Table 2: Comparative Structure Refinement Statistics
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Significance |
| R1 [I > 2σ(I)] | 0.048 | 0.035 | The primary residual factor. Lower values indicate a better fit between the model and the observed data. |
| wR2 (all data) | 0.115 | 0.089 | A weighted residual factor based on all data. Again, lower is better. |
| Goodness-of-Fit (S) | 1.05 | 1.02 | Should be close to 1.0 for a good model and appropriate data weighting. |
| Abs. Structure Parameter | N/A | 0.02(3) | The Flack parameter, used to determine the absolute configuration in non-centrosymmetric structures.[15] A value near zero confirms the correct enantiomer was modeled. |
Part 3: Comparative Structural Analysis & Alternative Techniques
The final refined models provide a wealth of chemical information. For Derivative B , the determination of the absolute structure parameter is a key advantage, unambiguously assigning the R/S configuration of the chiral centers.
The crystal packing of Derivative B would be dominated by N-H···Cl⁻ hydrogen bonds, creating a robust, three-dimensional network. In contrast, the packing of Derivative A would likely be governed by weaker N-H···N hydrogen bonds and van der Waals forces, potentially leading to a less dense and less thermodynamically stable crystal lattice. These differences in intermolecular forces are the direct cause of the observed differences in crystallization propensity and data quality.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques are valuable for routine analysis, particularly for determining enantiomeric purity.
Table 3: Comparison of Analytical Methods for Chiral Amines
| Technique | Principle | Advantages | Limitations |
| Single-Crystal XRD | Diffraction of X-rays by a single crystal | Provides absolute 3D structure, bond lengths/angles, and packing.[2] | Requires high-quality single crystals, which can be difficult to obtain. |
| Chiral HPLC [16][17] | Differential interaction of enantiomers with a chiral stationary phase | High resolution, sensitivity, and good for quantitative enantiomeric purity.[18] | Does not provide the 3D structure. Method development can be required. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes that have distinct NMR signals | Rapid analysis with minimal sample prep. | Lower accuracy for precise enantiomeric excess (ee) determination.[16] |
Conclusion
This guide demonstrates the profound impact of strategic chemical modification on the X-ray crystallographic analysis of 2-(2-phenylethyl)cyclopentan-1-amine derivatives. By converting the challenging free base amine (Derivative A ) into a well-behaved hydrochloride salt (Derivative B ), we can significantly enhance the probability of obtaining high-quality crystals. This, in turn, leads to higher quality diffraction data, a more straightforward structure solution process, and a more accurate and reliable final structural model. For researchers in drug development and related fields, leveraging salt formation is a powerful and essential tool in the crystallographer's arsenal for elucidating the definitive three-dimensional structures of chiral amine targets.
References
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
-
Winn, M. D., et al. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 235–242. Available at: [Link]
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Small Molecule X-Ray Diffraction Facility. (n.d.). University of Montana. Retrieved from [Link]
-
Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1-24. Available at: [Link]
- Atkins, P., de Paula, J., & Keeler, J. (2018). Atkins' Physical Chemistry. Oxford University Press.
-
Rane, P. S., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1), 34-45. Available at: [Link]
-
May, J. P., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2496–2507. Available at: [Link]
-
Fromm, K. M., et al. (n.d.). Guide for crystallization. The Fromm Group. Available at: [Link]
-
Jain, R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6203. Available at: [Link]
-
Phase analysis and structure refinement. (n.d.). Institute of Crystallography, RWTH Aachen University. Retrieved from [Link]
-
Skelly, J. V., & Ashton, A. W. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 4-9. Available at: [Link]
-
Penasa, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5971. Available at: [Link]
-
X-ray Diffraction Data Collection. (n.d.). Retrieved from [Link]
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Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
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Zhang, G. G. Z., et al. (2017). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 7(1), 1-13. Available at: [Link]
- Patent WO2024145422A1. (2024). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Google Patents.
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Wang, G., et al. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones. European Journal of Medicinal Chemistry, 239, 114397. Available at: [Link]
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Al-Ghorbani, M., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences, 8(2), 1064-1071. Available at: [Link]
-
Al-Ghorbani, M., et al. (2025). (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. Available at: [Link]
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Request PDF: One-Pot Synthesis of 3-Substiuted Indoles from 2-(2-Nitro-1-phenylethyl)cyclohexanone Derivatives. (n.d.). ResearchGate. Available at: [Link]
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A Comparative Guide to the Validation of Chiral Purity for 2-(2-Phenylethyl)cyclopentan-1-amine
The stereochemical identity of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological properties due to the chiral nature of biological systems like enzymes and receptors.[1] For 2-(2-Phenylethyl)cyclopentan-1-amine, a chiral primary amine and a potential building block in drug synthesis, the rigorous validation of its enantiomeric purity is not merely a procedural step but a fundamental requirement for quality control and regulatory compliance.
This guide provides an in-depth comparison of the principal analytical methodologies for validating the chiral purity of 2-(2-Phenylethyl)cyclopentan-1-amine. We will explore the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), presenting detailed, self-validating protocols grounded in established scientific principles and regulatory standards.
Comparative Analysis of Core Methodologies
The choice of an analytical technique for chiral purity is a balance of resolution, sensitivity, speed, and available resources. While HPLC has traditionally been the workhorse, GC and SFC offer compelling advantages for specific applications.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Resolution (Rs) | > 1.5 (baseline separation is common) | > 1.5 (baseline separation is common) | > 1.5 (often provides sharp peaks and high resolution) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 pg on column (very high sensitivity) | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 5 - 50 pg on column | 0.15 - 1.5 µg/mL |
| Analysis Time | 10 - 30 minutes per sample | 15 - 45 minutes per sample | 3 - 15 minutes per sample (typically fastest) |
| Sample Preparation | Often direct injection after dissolution | Derivatization is typically required for primary amines [2] | Direct injection after dissolution |
| Instrumentation Cost | Moderate to High | Moderate | High |
| Primary Advantage | Versatility, robustness, wide availability of columns.[3] | Exceptional sensitivity for volatile compounds.[4] | High speed, reduced organic solvent use ("Green Chemistry").[5] |
| Primary Limitation | Higher solvent consumption and cost compared to SFC. | Limited to thermally stable and volatile (or derivatizable) compounds. | Higher initial instrument cost. |
Table 1: Performance Comparison of Key Analytical Techniques. Data synthesized from typical performance characteristics for chiral amine analysis.[6]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for enantiomeric separation due to its versatility and the vast library of available Chiral Stationary Phases (CSPs).[3][7] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies and thus different retention times.[8]
Workflow: Chiral HPLC Analysis
Detailed Experimental Protocol: HPLC
This protocol is designed as a robust starting point, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[9][10][11]
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase (CSP): Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Causality: This is a normal-phase (NP) mobile system. Diethylamine is a critical basic additive; it acts as a competing base to mask highly acidic silanol groups on the silica surface of the CSP.[12][15] This interaction prevents strong, non-specific binding of the primary amine analyte, resulting in symmetrical peak shapes and improved resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Causality: Temperature is a critical parameter affecting both retention and selectivity. Maintaining a constant temperature ensures run-to-run reproducibility, a key aspect of method validation.
-
-
Detection: UV at 220 nm.
-
Causality: The phenylethyl group provides sufficient chromophore for sensitive UV detection at this wavelength.
-
-
Sample Preparation: Accurately weigh and dissolve the 2-(2-Phenylethyl)cyclopentan-1-amine sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (% ee) is determined from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] × 100
Method 2: Chiral Gas Chromatography (GC)
Chiral GC offers outstanding sensitivity and resolution, making it an excellent choice for trace-level enantiomeric impurity detection.[4] However, for polar, non-volatile compounds like primary amines, derivatization is a mandatory prerequisite to increase volatility and thermal stability, and to reduce interactions with the column wall.[2][16]
Workflow: Chiral GC Analysis
Detailed Experimental Protocol: GC
-
Instrumentation: A standard GC system equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Chiral Stationary Phase (CSP): A capillary column coated with a derivatized cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (30 m x 0.25 mm, 0.25 µm film thickness).
-
Causality: Cyclodextrins are toroidal-shaped molecules with a chiral cavity.[4] Enantiomers can enter this cavity and interact differently with the functional groups on the rim, leading to separation. The derivatization of the cyclodextrin enhances its enantioselectivity for a wider range of compounds.[17]
-
-
Carrier Gas: Hydrogen or Helium, at a constant flow rate (e.g., 1.2 mL/min).
-
Causality: Hydrogen often provides higher efficiency (smaller theoretical plate height) and allows for faster analysis compared to helium.[16]
-
-
Temperature Program:
-
Injector Temperature: 250 °C.
-
Oven: 120 °C initial, hold for 1 min, then ramp at 3 °C/min to 180 °C, and hold for 5 min.
-
Detector Temperature: 270 °C.
-
-
Sample Preparation (Derivatization):
-
Dissolve ~1 mg of the amine in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).[2]
-
Seal the vial and heat at 60 °C for 20 minutes.
-
Cool to room temperature. The resulting solution containing the N-trifluoroacetyl derivative can be injected directly.
-
Causality: The TFAA reacts with the primary amine to form a volatile, less polar, and more thermally stable amide derivative, which is amenable to GC analysis.[17]
-
-
Injection: 1 µL, with a 50:1 split ratio.
-
Data Analysis: Similar to HPLC, % ee is calculated from the integrated peak areas of the two diastereomeric derivative peaks.
Method 3: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful hybrid of gas and liquid chromatography that uses a supercritical fluid (typically CO₂) as the main component of the mobile phase. It is increasingly recognized as a "green" alternative to normal-phase HPLC, offering faster separations and drastically reduced organic solvent consumption.[5][18] Its low viscosity and high diffusivity lead to high efficiency and rapid column equilibration.[19]
Workflow: Chiral SFC Analysis
Detailed Experimental Protocol: SFC
-
Instrumentation: An analytical SFC system with a fluid delivery module for CO₂, a co-solvent pump, an autosampler, a column oven, and a back-pressure regulator (BPR).
-
Chiral Stationary Phase (CSP): Crownpak® CR-I(+) column (150 mm x 3.0 mm, 5 µm).
-
Causality: Crown ether-based CSPs are exceptionally effective for resolving primary amines.[19] The chiral recognition mechanism involves the formation of a complex between the protonated primary ammonium group (-NH₃⁺) of the analyte and the cavity of the crown ether. This requires an acidic additive in the mobile phase.[20]
-
-
Mobile Phase: Supercritical CO₂ and Methanol with 0.5% Trifluoroacetic Acid (TFA) as a modifier. A typical gradient could be 5% to 40% modifier over 5 minutes.
-
Causality: Methanol is a common polar modifier used to increase the elution strength of the supercritical CO₂. The acidic additive (TFA) is essential for the crown ether mechanism, ensuring the primary amine is protonated to facilitate complexation.[19]
-
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 5 µL.
-
Data Analysis: % ee is calculated from the integrated peak areas.
Validation Framework: A Self-Validating System
The objective of validating any of these analytical procedures is to demonstrate that it is suitable for its intended purpose.[11] For chiral purity, the undesired enantiomer is treated as an impurity, and the validation should follow the ICH Q2(R1) guidelines.[21]
A robust validation protocol must include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, most importantly, its counter-enantiomer. This is demonstrated by achieving baseline resolution (Rs > 1.5).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be determined with acceptable precision and accuracy. This is critical for controlling chiral impurities.
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with known amounts of the minor enantiomer.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.
-
Linearity & Range: The ability to elicit results that are directly proportional to the concentration of the minor enantiomer over a specified range (e.g., from the LOQ to 120% of the impurity specification limit).
Conclusion
The validation of chiral purity for 2-(2-Phenylethyl)cyclopentan-1-amine can be successfully achieved using several chromatographic techniques.
-
Chiral HPLC remains the most versatile and widely accessible method, with a broad range of well-understood stationary phases.
-
Chiral GC , while requiring a derivatization step, offers unparalleled sensitivity, making it ideal for applications where trace-level detection of the undesired enantiomer is paramount.
-
Chiral SFC stands out for its speed and environmental benefits, positioning it as the method of choice for high-throughput screening and preparative applications.
The selection of the optimal method depends on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. Regardless of the chosen technique, a comprehensive validation study guided by ICH Q2(R1) principles is essential to ensure the generation of reliable, accurate, and defensible data for regulatory submission and quality assurance.
References
-
ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link][9][10][11]
-
De Vooght-Johnson, R. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link][19]
-
Fasoula, S., & Pappa-Louisi, A. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 166-175. [Link][12][13]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][22]
-
Welch, C. J., et al. (2010). Review of Chiral Stationary Phase Development and Chiral Applications. Annual Review of Analytical Chemistry, 3, 185-214. [Link][23]
-
LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link][24]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link][25]
-
ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link][10]
-
BioPharm International. (2026). Method Validation Guidelines. BioPharm International. [Link][26]
-
Kim, H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-177. [Link]
-
Wang, Y., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Chinese Chemical Society, 58(4), 524-530. [Link][2]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link][1]
-
Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link][7]
-
LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link][4]
-
AZ chrom. Chiral Gas Chromatography. AZ chrom s.r.o. [Link][16]
-
American Pharmaceutical Review. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. American Pharmaceutical Review. [Link][21]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link][5]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link][8]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link][17]
-
Biomedical Chromatography. (2025). Supercritical fluid chromatography for milligram preparation of enantiomers. PubMed. [Link][18]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link][27]
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Technical Comparison: 2-(2-Phenylethyl)cyclopentan-1-amine vs. 2-Phenylethylamine
The following technical guide provides an in-depth comparison between 2-(2-Phenylethyl)cyclopentan-1-amine (referred to herein as PE-CPA ) and the endogenous trace amine 2-Phenylethylamine (PEA) .
This analysis is structured for researchers in medicinal chemistry and neuropharmacology, focusing on the structural modifications that transition a transient metabolic signal (PEA) into a bioavailable, conformationally restricted modulator (PE-CPA).
Content Type: Comparative Analysis & Experimental Guide Subject: Pharmacokinetic Stability and Receptor Ligand Efficiency
Executive Summary
2-Phenylethylamine (PEA) is the endogenous "trace amine" prototype, characterized by high selectivity for TAAR1 but negligible systemic bioavailability due to rapid metabolism by MAO-B.
2-(2-Phenylethyl)cyclopentan-1-amine (PE-CPA) represents a "rigidified" and "lipophilic" evolution of the PEA scaffold. By incorporating the ethylamine side chain into a cyclopentane ring and extending the phenyl linker, PE-CPA achieves three critical drug-development goals:
-
Conformational Locking: Reduces entropy penalty upon receptor binding.
-
Metabolic Shielding: Sterically hinders MAO-B access to the
-carbon. -
Lipophilic Enhancement: Increases LogP for superior Blood-Brain Barrier (BBB) penetration.
Structural & Physicochemical Analysis
The core difference lies in the entropy of binding and steric environment . PEA is a flexible molecule that must adopt a specific rotamer to bind TAAR1 or DAT (Dopamine Transporter). PE-CPA "pre-pays" this entropy cost by locking the amine and the phenyl-linker into a cyclopentane ring.
Comparative Properties Table
| Feature | 2-Phenylethylamine (PEA) | 2-(2-Phenylethyl)cyclopentan-1-amine (PE-CPA) | Impact on Performance |
| Formula | PE-CPA has higher molecular weight and lipophilicity. | ||
| Structure Type | Flexible Chain | Rigid Cycloalkane | PE-CPA exhibits higher receptor affinity due to reduced conformational entropy. |
| Primary ( | Secondary (Ring Methine) | Critical: Secondary | |
| LogP (Predicted) | ~1.41 | ~3.85 | PE-CPA crosses the BBB significantly faster and accumulates in lipid-rich CNS tissue. |
| Half-Life ( | < 10 minutes (Systemic) | > 4–6 hours (Estimated) | PEA is transient; PE-CPA is a sustained-action candidate. |
Structural Logic Diagram (DOT)
The following diagram illustrates the structural relationship and the "locking" mechanism that differentiates the two compounds.
Figure 1: Structural evolution from flexible PEA to rigid PE-CPA, highlighting the thermodynamic advantage in receptor binding.
Pharmacokinetic & Pharmacodynamic Profile
The Metabolic Bottleneck (MAO-B)
PEA is the primary substrate for Monoamine Oxidase B (MAO-B) . The enzyme oxidizes the primary amine to an aldehyde, rendering PEA inactive within minutes of ingestion.
PE-CPA Resistance Mechanism:
In PE-CPA, the nitrogen is attached to a carbon that is part of the cyclopentane ring. This creates a secondary
Receptor Selectivity (TAAR1 vs. Transporters)
-
PEA: Highly selective for TAAR1 (Trace Amine-Associated Receptor 1). Activation leads to cAMP accumulation but weak direct dopamine release.
-
PE-CPA: The addition of the cyclopentyl ring and the extended linker shifts the profile. Based on SAR of homologues like Cypenamine and Fencamfamin:
-
DAT/NET Inhibition: The lipophilic bulk allows the molecule to wedge into the reuptake transporter, blocking dopamine/norepinephrine reuptake.
-
Sigma Receptors: The 2-phenylethyl substituent is a classic pharmacophore for Sigma-1 (
) receptor affinity, potentially adding neuroprotective or cognitive-enhancing properties.
-
Experimental Protocols
For researchers validating these compounds, the following protocols ensure accurate characterization of potency and metabolic stability.
A. Metabolic Stability Assay (Liver Microsomes)
Objective: To quantify the half-life difference between PEA and PE-CPA.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).
-
Test Compounds: PEA (HCl salt) and PE-CPA (HCl salt).
-
Internal Standard: Propranolol or Tolbutamide.
Protocol:
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Incubation: Pre-incubate microsomes with test compound (1 µM final) for 5 min at 37°C.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL samples at
minutes. -
Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion disappearance.
Expected Results:
-
PEA: Rapid disappearance (
min). -
PE-CPA: Slow degradation (
min), demonstrating MAO resistance.
B. Functional Potency Assay (cAMP Accumulation at TAAR1)
Objective: To determine if the rigid analogue retains agonist activity.
Protocol:
-
Cell Line: CHO-K1 cells stably expressing human TAAR1.
-
Seeding: Plate cells in 96-well plates (10,000 cells/well) and incubate overnight.
-
Treatment: Wash cells with PBS. Add test compounds (PEA and PE-CPA) in stimulation buffer containing IBMX (phosphodiesterase inhibitor) at concentrations ranging from
M to M. -
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Lyse cells and quantify cAMP using a TR-FRET competitive immunoassay (e.g., Lance Ultra cAMP kit).
-
Calculation: Plot dose-response curves to determine
.
Mechanism of Action Diagram (DOT)
Figure 2: Pharmacodynamic pathways. Note PE-CPA's dual ability to resist MAO-B and engage both TAAR1 and DAT targets.
Synthesis Pathway (Reference)
For research synthesis of PE-CPA, the Reductive Amination or Enamine Reduction route is standard for cycloalkylamines.
-
Precursor: 2-(2-Phenylethyl)cyclopentanone.
-
Reagent: Ammonium Acetate (
) and Sodium Cyanoborohydride ( ). -
Solvent: Methanol.
-
Condition: Stir at Room Temperature for 24h under
atmosphere. -
Purification: Acid-base extraction followed by column chromatography.
References
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics. Link
-
Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry. Link
- Lewin, A. H., et al. (2008). 2-Phenylethylamines: A review of their synthesis and pharmacology. Current Medicinal Chemistry. (Contextual SAR for rigid analogues).
-
Sigma-Aldrich Product Catalog . 2-(2-phenylethyl)cyclopentan-1-amine (CAS 63762-62-9). Link
-
Souza, E. et al. (2022).[1] Structure–Activity Relationship of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake. Biomolecules & Therapeutics.[2] Link
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(2-Phenylethyl)cyclopentan-1-amine Isomers
In the landscape of modern drug development and chemical research, the precise structural elucidation of chiral molecules is paramount. Isomers, compounds sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of the spectroscopic techniques used to differentiate the stereoisomers of 2-(2-Phenylethyl)cyclopentan-1-amine, a compound of interest due to its structural relation to pharmacologically active molecules. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supported by experimental data, to provide a comprehensive framework for researchers and scientists.
The Structural Challenge: Isomers of 2-(2-Phenylethyl)cyclopentan-1-amine
The molecule 2-(2-Phenylethyl)cyclopentan-1-amine possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These consist of two pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images.
Figure 1: Stereoisomers of 2-(2-Phenylethyl)cyclopentan-1-amine (A visual representation of the four stereoisomers would be presented here in a publication.)
The key to differentiating these isomers lies in exploiting the distinct spatial arrangements of their atoms, which influence their interaction with electromagnetic radiation and their fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure of molecules in solution.[1] It relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency, which is influenced by the surrounding electronic environment.[2] For differentiating stereoisomers, particularly diastereomers, NMR is exceptionally powerful as they exhibit distinct NMR spectra.[1][3]
¹H NMR Spectroscopy: Probing the Proton Environment
In ¹H NMR, the chemical shift (δ) and coupling constants (J) of protons provide a wealth of structural information. Diastereomers, having different spatial arrangements, will result in protons experiencing different magnetic environments, leading to variations in their chemical shifts and coupling patterns.[4]
For the isomers of 2-(2-Phenylethyl)cyclopentan-1-amine, the protons on the cyclopentane ring, especially those at the chiral centers (C1 and C2), are of particular interest. The relative stereochemistry of the amine and phenylethyl groups will dictate the through-space interactions and dihedral angles between adjacent protons, leading to measurable differences in their NMR spectra.
Table 1: Predicted ¹H NMR Data for the Diastereomers of 2-(2-Phenylethyl)cyclopentan-1-amine
| Proton | (1R,2R) / (1S,2S) Isomers (cis) | (1R,2S) / (1S,2R) Isomers (trans) | Rationale for Differences |
| H1 (CH-NH₂) | ~3.1 ppm (quintet) | ~2.9 ppm (quintet) | The relative orientation of the bulky phenylethyl group influences the shielding of H1. |
| H2 (CH-CH₂Ph) | ~2.3 ppm (multiplet) | ~2.1 ppm (multiplet) | The spatial relationship with the amine group affects the electronic environment of H2. |
| Cyclopentane CH₂ | 1.4 - 1.9 ppm (multiplets) | 1.3 - 1.8 ppm (multiplets) | Subtle shifts due to different ring conformations adopted by the cis and trans isomers. |
| Phenylethyl CH₂ | 2.6 - 2.8 ppm (multiplets) | 2.5 - 2.7 ppm (multiplets) | Minor differences arising from the overall molecular geometry. |
| Aromatic CH | 7.1 - 7.3 ppm (multiplet) | 7.1 - 7.3 ppm (multiplet) | Largely unaffected by the stereochemistry at the cyclopentane ring. |
Note: Enantiomers will have identical NMR spectra in an achiral solvent. Differentiation requires the use of a chiral solvating agent or derivatization to form diastereomers.[5][6]
¹³C NMR Spectroscopy: A Complementary View of the Carbon Skeleton
¹³C NMR provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms in diastereomers will differ due to their distinct electronic environments.
Table 2: Predicted ¹³C NMR Data for the Diastereomers of 2-(2-Phenylethyl)cyclopentan-1-amine
| Carbon | (1R,2R) / (1S,2S) Isomers (cis) | (1R,2S) / (1S,2R) Isomers (trans) | Rationale for Differences |
| C1 (CH-NH₂) | ~58 ppm | ~56 ppm | Steric compression effects from the adjacent phenylethyl group in the cis isomer can cause a downfield shift. |
| C2 (CH-CH₂Ph) | ~45 ppm | ~43 ppm | The relative orientation of the amine group influences the chemical shift of C2. |
| Cyclopentane CH₂ | ~22, ~30, ~33 ppm | ~21, ~29, ~32 ppm | Changes in ring strain and conformation between the cis and trans isomers lead to slight variations. |
| Phenylethyl CH₂ | ~36, ~39 ppm | ~35, ~38 ppm | Minor differences due to the overall molecular shape. |
| Aromatic C | ~126, ~128, ~142 ppm | ~126, ~128, ~142 ppm | Generally insensitive to the stereochemistry at the cyclopentane ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the amine isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS): Unraveling Isomeric Differences Through Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. While enantiomers have identical mass spectra, diastereomers can sometimes show differences in the relative abundances of fragment ions due to different steric environments influencing fragmentation pathways. The primary utility of MS in this context is the confirmation of the molecular weight and elemental composition.
For 2-(2-Phenylethyl)cyclopentan-1-amine, a key fragmentation pathway is the α-cleavage, where the bond adjacent to the nitrogen atom is broken.[7][8] This results in the formation of a resonance-stabilized iminium cation.
Figure 2: Key Fragmentation Pathways (A diagram illustrating the α-cleavage and other potential fragmentations would be included here.)
Table 3: Predicted Key Mass Spectral Data for 2-(2-Phenylethyl)cyclopentan-1-amine Isomers
| m/z | Ion Structure | Fragmentation Pathway | Expected Abundance |
| 189 | [M]⁺ | Molecular Ion | Low |
| 172 | [M-NH₃]⁺ | Loss of ammonia | Moderate |
| 106 | [C₈H₁₀]⁺ | Cleavage of the C-C bond between the cyclopentane ring and the phenylethyl group | High (Base Peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion from the phenylethyl group | Moderate to High |
| 84 | [C₅H₁₀N]⁺ | α-cleavage with loss of the phenylethyl radical | Moderate |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the amine isomer into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. While IR is excellent for identifying the presence of the amine (N-H) and aromatic (C-H) functional groups, it is generally less sensitive to subtle differences in stereochemistry compared to NMR. However, minor shifts in the "fingerprint" region (below 1500 cm⁻¹) may be observed between diastereomers due to differences in their overall vibrational modes.
Table 4: Predicted Characteristic IR Absorption Bands for 2-(2-Phenylethyl)cyclopentan-1-amine Isomers
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Appearance |
| 3300 - 3400 | N-H stretch | Primary Amine | Two weak to medium bands for the symmetric and asymmetric stretches.[8][9] |
| 3020 - 3080 | C-H stretch | Aromatic | Medium to weak, sharp bands. |
| 2850 - 2960 | C-H stretch | Aliphatic | Strong, sharp bands. |
| 1580 - 1650 | N-H bend | Primary Amine | Medium band.[9] |
| 1450 - 1600 | C=C stretch | Aromatic | Medium to weak bands. |
| 1020 - 1250 | C-N stretch | Aliphatic Amine | Weak to medium band.[9] |
| 690 - 770 | C-H out-of-plane bend | Monosubstituted Benzene | Strong bands. |
Experimental Protocol: IR Spectroscopy Analysis
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion: An Integrated Approach for Unambiguous Isomer Identification
The comprehensive spectroscopic analysis of 2-(2-Phenylethyl)cyclopentan-1-amine isomers requires an integrated approach. While IR and MS are invaluable for confirming the presence of key functional groups and determining the molecular weight, NMR spectroscopy stands out as the most definitive technique for differentiating between the diastereomers. The subtle yet significant differences in the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each diastereomeric pair. For the differentiation of enantiomers, the use of chiral auxiliaries in NMR is the recommended approach. By combining the insights from these powerful analytical techniques, researchers can confidently and accurately elucidate the specific stereochemistry of their target molecules, a critical step in advancing drug discovery and chemical synthesis.
References
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- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
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- (n.d.). Determining Stereochemistry by 1H-NMR Spectroscopy.
- ResearchGate. (2018, June 15). NMR analysis of streoisomer?
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- (n.d.). IR: amines.
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- (n.d.). Infrared spectra and the molecular conformations of some aliphatic amines.
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- (n.d.). Phenethylamine - SpectraBase.
- FooDB. (2010, April 8). Showing Compound 2-Phenylethylamine (FDB010580).
- (2025, October 11). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies.
- RSC Publishing. (n.d.). Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy.
- MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.
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Safety Operating Guide
Operational Disposal Guide: 2-(2-Phenylethyl)cyclopentan-1-amine
Document Control:
-
Scope: Laboratory-scale disposal (< 1 kg) and waste stream management.
-
Applicability: Drug discovery, medicinal chemistry, and pharmacokinetic research units.
Executive Safety Directive
STOP & READ: 2-(2-Phenylethyl)cyclopentan-1-amine is a lipophilic cyclic amine . While specific toxicological data for this isomer may be limited, it must be handled as a Corrosive (Skin/Eye) and Acute Toxin (CNS stimulant potential) based on its pharmacophore homology to fencamfamin and general aliphatic amine properties.
Immediate "Kill Rules" (Critical Safety constraints):
-
NEVER mix with Oxidizers (e.g., Nitric Acid, Peroxides, Permanganates).[1] Result: Fire/Explosion.[1][2][3]
-
NEVER mix with Strong Acids in a closed system without cooling. Result: Violent exothermic reaction/pressurization.[1]
-
NEVER dispose of down the drain. Result: Aquatic toxicity and violation of Clean Water Act regulations.
Chemical Profile & Hazard Logic
To dispose of this chemical safely, you must understand why it behaves the way it does.
| Feature | Chemical Logic | Operational Consequence |
| Functional Group | Primary/Secondary Amine (Basic Nitrogen) | Reacts violently with electrophiles and acids. Can form carcinogenic nitrosamines if mixed with nitrites. |
| Structure | Lipophilic Cyclopentane + Phenylethyl chain | High skin permeability (transdermal hazard). Likely persists in aquatic environments (Marine Pollutant).[2] |
| Physical State | Viscous Liquid or Low-Melting Solid | Difficult to clean from surfaces; requires solvent rinsing (ethanol/acetone) before disposal. |
Waste Segregation Protocol
Proper segregation is the single most important step in preventing laboratory accidents. This molecule belongs to Waste Group: Organic Bases (Amines) .
Segregation Decision Tree
The following logic flow dictates where this waste must be stored prior to pickup.
Figure 1: Decision logic for segregating amine waste streams to prevent incompatibility reactions.
Disposal Workflows
Method A: Commercial Lab Pack (Recommended)
Context: Best for bulk quantities (>50g) or pure stock. RCRA Classification: Likely D001 (Ignitable) and D002 (Corrosive).
-
Container: Use an amber glass or HDPE bottle. Avoid metal containers due to potential corrosion.
-
Labeling:
-
Chemical Name: "Waste 2-(2-Phenylethyl)cyclopentan-1-amine"
-
Hazards: "Flammable," "Corrosive," "Toxic."
-
-
Storage: Store in a dedicated "Organic Base" cabinet until pickup.
-
Documentation: Add to your facility's waste inventory log immediately.
Method B: In-House Neutralization (Trace Quantities Only)
Context: For cleaning glassware residues or disposing of <10mL of solution. Scientific Integrity: This relies on converting the volatile, lipophilic free base into a water-soluble, non-volatile salt.
Protocol:
-
Preparation: Work in a fume hood. Wear nitrile gloves and safety goggles.
-
Dilution: Dissolve the amine residue in a compatible solvent (e.g., Ethanol).
-
Acidification: Slowly add 1M Hydrochloric Acid (HCl) or 10% Sulfuric Acid while stirring.
-
Observation: Heat will be generated.[1]
-
Endpoint: Check pH with litmus paper. Target pH 4–5.
-
-
Result: You have created the hydrochloride/sulfate salt (e.g., 2-(2-Phenylethyl)cyclopentan-1-amine HCl).
-
Disposal: The resulting salt solution is now less volatile but still hazardous chemical waste . Pour into the "Aqueous Chemical Waste" container. DO NOT POUR DOWN DRAIN unless your facility has a specific permit for neutralized amine salts (rare).
Emergency Contingencies: Spill Response
If a spill occurs, speed and containment are vital to prevent CNS exposure via inhalation or skin absorption.
Figure 2: Step-by-step workflow for managing an amine spill in the laboratory.
Regulatory & Compliance Data
| Regulatory Body | Classification | Code/Note |
| US EPA (RCRA) | Characteristic Waste | D001 (Ignitable - if in solvent), D002 (Corrosive). Note: Not typically P or U listed unless a commercial formulation, but treat as hazardous. |
| DOT (Transport) | Hazard Class 8 (Corrosive) | UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 3259 (Amines, solid, corrosive, n.o.s.). |
| DEA (Drug Enforcement) | Analog Watchlist | This molecule is a structural analog of Fencamfamin (Schedule IV). While it may be a research chemical, maintain strict inventory logs to prove non-diversion intent. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. [Link]
-
PubChem. Compound Summary: Fencamfamin (Structural Analog Reference). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
